molecular formula C7H5BrN2 B1343707 6-Bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-71-1

6-Bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1343707
CAS No.: 1000342-71-1
M. Wt: 197.03 g/mol
InChI Key: IRXFHLHFJHIJTO-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-c]pyridine ( 1000342-71-1) is a brominated fused bicyclic heterocycle with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a bromine atom on the pyridine ring, making it an excellent electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This allows researchers to efficiently construct more complex molecular architectures by introducing diverse aryl, heteroaryl, and alkynyl substituents. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, often found in molecules designed to target kinases and other ATP-binding proteins . As such, this reagent is primarily used as a building block for the synthesis of potential pharmaceutical agents. The compound should be stored under an inert atmosphere and at cold temperatures (2-8°C) to ensure stability . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate care, referring to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFHLHFJHIJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646631
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-71-1
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for the preparation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 2-bromo-5-methylpyridine and proceeds through a four-step sequence involving oxidation, nitration, enamine formation, and reductive cyclization, drawing upon principles of the Leimgruber-Batcho indole synthesis.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following key transformations:

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Enamine Formation cluster_3 Step 4: Reductive Cyclization A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine 1-oxide A->B m-CPBA C 2-Bromo-5-methylpyridine 1-oxide D 2-Bromo-5-methyl-4-nitropyridine 1-oxide C->D Fuming HNO₃, H₂SO₄ E 2-Bromo-5-methyl-4-nitropyridine 1-oxide F (E)-2-Bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide E->F DMF-DMA G (E)-2-Bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide H This compound G->H Fe, Acetic Acid

Figure 1. Overall synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Oxidation of 2-Bromo-5-methylpyridine

The initial step involves the N-oxidation of 2-bromo-5-methylpyridine to form 2-bromo-5-methylpyridine 1-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, is added m-CPBA (1.1-1.5 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. Upon completion, the reaction is quenched with a reducing agent such as sodium thiosulfate or sodium sulfite solution to destroy excess peroxide. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.

ParameterValue
Starting Material 2-Bromo-5-methylpyridine
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane or Chloroform
Temperature 0 °C to room temperature
Reaction Time Typically 2-12 hours
Work-up Quenching with Na₂S₂O₃ or Na₂SO₃, extraction
Purification Column chromatography
Yield Not explicitly reported for this substrate

Table 1. Quantitative data for the oxidation of 2-bromo-5-methylpyridine.

Step 2: Nitration of 2-Bromo-5-methylpyridine 1-oxide

The second step is the regioselective nitration of the pyridine N-oxide at the 4-position to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Experimental Protocol:

2-Bromo-5-methylpyridine 1-oxide (1.0 eq, 12.07 mmol, 2.269 g) is dissolved in concentrated sulfuric acid (6.0 eq, 80 mmol, 4 mL) and the solution is cooled to 0 °C in an ice bath. Fuming nitric acid (5.0 eq, 60 mmol, 3 mL) is then added dropwise, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90 °C for 2 hours. The reaction is then cooled in an ice bath and the pH is carefully adjusted to 10 with a 2 M aqueous sodium carbonate solution. The aqueous layer is extracted twice with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the product.[1]

ParameterValue
Starting Material 2-Bromo-5-methylpyridine 1-oxide
Reagents Fuming Nitric Acid, Sulfuric Acid
Temperature 0 °C, then 90 °C
Reaction Time 2 hours at 90 °C
Work-up Basification with Na₂CO₃, extraction
Yield 90%[1]

Table 2. Quantitative data for the nitration of 2-bromo-5-methylpyridine 1-oxide.

Step 3: Enamine Formation

This step involves the reaction of the nitro-substituted pyridine N-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine, a key intermediate for the subsequent cyclization. This reaction is a variation of the Leimgruber-Batcho indole synthesis.

Experimental Protocol:

A slurry of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in a suitable solvent such as 2-butanol is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq). The mixture is heated at 70 °C for 18 hours. After cooling, the solvent is removed under reduced pressure to yield the crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, which can be used in the next step without further purification.

ParameterValue
Starting Material 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Reagent N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Solvent 2-Butanol
Temperature 70 °C
Reaction Time 18 hours
Yield ~75% (based on a similar substrate)

Table 3. Quantitative data for the enamine formation.

Step 4: Reductive Cyclization

The final step is the reductive cyclization of the enamine intermediate to afford the target molecule, this compound. This is also a key step in the Leimgruber-Batcho synthesis.[2]

Experimental Protocol:

To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in a mixture of ethanol and acetic acid, is added iron powder (4.0 eq). The reaction mixture is heated to 80 °C for 1.5 hours. After cooling to room temperature, the reaction is quenched by the addition of a saturated solution of sodium carbonate. The mixture is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

ParameterValue
Starting Material (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
Reagents Iron powder, Acetic Acid
Solvent Ethanol
Temperature 80 °C
Reaction Time 1.5 hours
Work-up Basification with Na₂CO₃, extraction
Purification Column chromatography
Yield ~86% (based on a similar reductive cyclization)[3]

Table 4. Quantitative data for the reductive cyclization.

Logical Workflow for the Synthesis

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction Sequence cluster_2 Purification and Analysis Start Start with 2-Bromo-5-methylpyridine Reagents Prepare Reagents: m-CPBA, Fuming HNO₃, H₂SO₄, DMF-DMA, Fe, Acetic Acid Start->Reagents Oxidation Step 1: Oxidation (0 °C to RT) Reagents->Oxidation Nitration Step 2: Nitration (0 °C then 90 °C, 2h) Oxidation->Nitration Enamine Step 3: Enamine Formation (70 °C, 18h) Nitration->Enamine Cyclization Step 4: Reductive Cyclization (80 °C, 1.5h) Enamine->Cyclization Workup Work-up and Extraction (for each step) Cyclization->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Figure 2. Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science.[1] This document is intended to serve as a valuable resource for researchers by consolidating available data, presenting detailed experimental protocols for property determination, and illustrating a logical workflow for its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the specific [3,2-c] isomer, other values, such as melting point, are derived from its isomers ([3,2-b] and [2,3-b]) and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₅BrN₂PubChem[2], American Elements[3]
Molecular Weight 197.03 g/mol PubChem[2], Sigma-Aldrich[4]
CAS Number 1000342-71-1American Elements[3], PubChem[2]
Appearance Solid (form)Sigma-Aldrich[4]
Melting Point Estimated: 192-195 °CBased on isomers [3,2-b] and [2,3-b]
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available
LogP Data not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a capillary melting point apparatus.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[5] If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[6][7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

  • Purity Assessment: A narrow melting point range (0.5-1.0 °C) is indicative of a pure compound, while a broad range and a depressed melting point suggest the presence of impurities.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.[9]

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[10]

    • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visible.[9]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a standard calibration curve of the compound at known concentrations.

    • Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[11][12][13]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).[14] The final concentration should be in the range of 1-10 mM.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • If the compound is a weak base, titrate with a standardized acid solution. If it is a weak acid, titrate with a standardized base.[11]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[13]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve.[12][15]

  • Replication: Perform the titration multiple times to ensure reproducibility and calculate the average pKa value.[11]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity and is commonly determined by the shake-flask method.[16][17][18][19]

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR if applicable[20])

  • n-Octanol and water (or buffer)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for at least 24 hours and then separating the phases.[17]

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully take an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Biological Context and Potential Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by this compound are not extensively documented. However, research on its derivatives provides valuable insights into its potential biological activities.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of FMS kinase (CSF-1R).[21] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[21] Aberrant FMS signaling is implicated in various cancers and inflammatory diseases.[21] Inhibition of this pathway can disrupt tumor growth and metastasis.

Additionally, other derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as colchicine-binding site inhibitors, which exhibit potent anticancer activities by disrupting microtubule polymerization.[22] This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[22]

Furthermore, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is also a critical target in cancer therapy.[23]

These findings suggest that the 1H-pyrrolo[3,2-c]pyridine core is a promising scaffold for the development of kinase inhibitors and other anticancer agents. Further investigation is warranted to elucidate the specific signaling pathways directly affected by this compound.

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel compound like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purity cluster_properties Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification purity_assessment Purity Assessment (e.g., HPLC, NMR) purification->purity_assessment molecular_identity Molecular Identity (Formula, MW) purity_assessment->molecular_identity melting_point Melting Point Determination molecular_identity->melting_point solubility Aqueous Solubility (Shake-Flask) molecular_identity->solubility pka pKa Determination (Potentiometric Titration) molecular_identity->pka logp LogP Determination (Shake-Flask) molecular_identity->logp data_compilation Compile Data in Structured Format melting_point->data_compilation solubility->data_compilation pka->data_compilation logp->data_compilation report Generate Technical Data Sheet data_compilation->report

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

A Comprehensive Technical Guide to 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of novel therapeutic agents, particularly in oncology.

Chemical Identity and Structure

This compound, also known as 6-Bromo-5-azaindole, is a versatile intermediate used in the synthesis of more complex molecules.[1] Its structure consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position. This bromine atom provides a reactive handle for various cross-coupling reactions, making it a valuable precursor in drug discovery.[2][3]

The fundamental properties of this compound are summarized below.

IdentifierValueReference
CAS Number 1000342-71-1[1][4][5]
Molecular Formula C₇H₅BrN₂[1][4][5]
Molecular Weight 197.03 g/mol [4]
IUPAC Name This compound[4]
InChI InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H[1][4]
InChI Key IRXFHLHFJHIJTO-UHFFFAOYSA-N[1][4]
SMILES Brc1ncc2c(c1)[nH]cc2[1]
Synonyms 6-Bromo-1H-pyrrolo(3,2-c)pyridine, 6-Bromo-5-azaindole[1][4]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below.

PropertyValueReference
Physical Form Solid[1]
Purity ≥99% (typical)[2][3]
GHS Hazard StatementDescriptionReference
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H318 / H319 Causes serious eye damage / irritation[1][4]
H335 May cause respiratory irritation[1][4]

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[6] A general synthetic route has been described, which is valuable for researchers in medicinal chemistry.[6][7]

This protocol outlines the synthesis starting from commercially available 2-bromo-5-methylpyridine.

  • Step 1: Oxidation. 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methyl-pyridine-1-oxide.

  • Step 2: Nitration. The product from Step 1 is treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Step 3: Intermediate Formation. The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to afford the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

  • Step 4: Reductive Cyclization. To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid. The mixture is stirred for 5 hours at 100 °C.

  • Step 5: Work-up and Purification. After the reaction, the mixture is filtered and concentrated under vacuum. The pH is adjusted to 8 with aqueous sodium carbonate, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A 2-bromo-5-methylpyridine B Oxidation (m-CPBA) A->B Step 1 C Nitration (fuming HNO₃, H₂SO₄) B->C Step 2 D Intermediate Formation (DMF-DMA) C->D Step 3 E Reductive Cyclization (Fe, Acetic Acid) D->E Step 4 F This compound E->F Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have shown significant potential as anticancer agents by targeting crucial cellular machinery.

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from the title compound, have been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The in vitro antiproliferative activities of representative derivatives against several human cancer cell lines are summarized below.

CompoundR-group (at position 6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10a Phenyl>10>10>10[7]
10c m-tolyl0.450.310.62[7]
10f 2-methoxyphenyl0.250.190.33[7]
10k 4-ethoxyphenyl0.310.240.45[7]
10r Pyridin-3-yl0.420.350.58[7]
10t Indolyl0.120.150.21[6][7]

Derivatives of pyrrolo[3,2-c]pyridine have also been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[8] Specific diarylamide derivatives showed potent and selective inhibition of FMS kinase, highlighting another promising therapeutic avenue for this scaffold.[8]

CompoundDescriptionFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)Reference
KIST101029 Lead Compound96195[8]
1e Derivative60N/A[8]
1r Derivative3084[8]

Biological Signaling Pathways

The anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly as tubulin inhibitors, involves the disruption of the microtubule network, a critical component of the cytoskeleton. This interference triggers a cascade of cellular events culminating in apoptosis.

G Signaling Pathway of Tubulin Polymerization Inhibition A Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G

Caption: Pathway of apoptosis induction by tubulin polymerization inhibitors.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in the field of drug discovery and development. Its utility as a versatile synthetic intermediate allows for the creation of diverse libraries of compounds. Research has demonstrated that its derivatives are potent inhibitors of key biological targets such as tubulin and FMS kinase, making them promising candidates for the development of new anticancer and anti-inflammatory therapies. This guide provides core technical information to support and inspire further research into this valuable chemical entity.

References

The Biological Activity of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives, with a primary focus on their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Introduction to this compound Derivatives

The this compound scaffold is a heterocyclic compound that has emerged as a promising framework in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, most notably for their potent anticancer properties. These compounds have been shown to act as inhibitors of crucial cellular processes, including tubulin polymerization and receptor tyrosine kinase signaling, making them attractive candidates for further drug development.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic assembly of microtubules. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.

One prominent series of derivatives involves the substitution at the N1 and C6 positions of the pyrrolo[3,2-c]pyridine core. For instance, derivatives with a 3,4,5-trimethoxyphenyl group at the N1 position and various aryl substituents at the C6 position have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activities of several 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDR Group (at C6)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10c m-tolyl0.851.210.93
10d p-tolyl0.760.980.81
10h 4-methoxyphenyl0.430.550.49
10k 4-ethoxyphenyl0.310.420.35
10t Indol-5-yl0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]

Anticancer Activity: FMS Kinase Inhibition

Derivatives of the isomeric 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR). While not the 6-bromo isomer, this highlights the potential of the broader pyrrolo[3,2-c]pyridine scaffold in targeting kinases. Furthermore, other pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of macrophages and a target in cancer and inflammatory diseases. The inhibition of the FMS kinase signaling pathway can lead to reduced tumor growth and metastasis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target compounds typically involves a multi-step process. A generalized workflow is presented below.

G cluster_synthesis Synthesis Workflow start 2-bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 step2 Nitration (fuming HNO3/H2SO4) step1->step2 step3 Reaction with DMF-DMA step2->step3 step4 Reduction & Cyclization (Fe/AcOH) step3->step4 intermediate1 This compound step4->intermediate1 step5 N-Arylation (Microwave, Cu(OAc)2, Pyridine) intermediate1->step5 3,4,5-trimethoxyphenyl-boronic acid intermediate2 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine step5->intermediate2 step6 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2->step6 final_product 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine step6->final_product

Caption: Synthetic route for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

General Procedure:

  • Synthesis of this compound: The synthesis starts from commercially available 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and finally a reductive cyclization using iron powder in acetic acid to yield the core intermediate, this compound.[1]

  • N-Arylation: The core intermediate is then N-arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper(II) acetate catalyst under microwave irradiation.[1]

  • Suzuki Coupling: The resulting N-arylated intermediate undergoes a Suzuki cross-coupling reaction with various arylboronic acids to introduce diverse substituents at the C6 position, yielding the final target compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin in vitro.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (e.g., DMSO) to determine the inhibitory effect.

Cell Cycle Analysis

This experiment determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compounds at different concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot, distinguishing between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through specific signaling pathways.

Tubulin Polymerization Inhibition and Apoptosis Induction

The inhibition of tubulin polymerization by these derivatives disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

G cluster_pathway Tubulin Inhibition Pathway Compound This compound Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Dynamics Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

FMS Kinase Signaling Pathway Inhibition

FMS kinase is a receptor tyrosine kinase that, upon binding to its ligand CSF-1, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, are crucial for cell proliferation, survival, and differentiation. Inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives would block these downstream signals, thereby impeding the growth and survival of cancer cells that rely on this pathway.

G cluster_fms FMS Kinase Signaling Pathway CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Compound Pyrrolo[3,2-c]pyridine Derivative Compound->FMS Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the FMS kinase signaling pathway and its inhibition.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant anticancer activity. Their mechanisms of action, primarily through the inhibition of tubulin polymerization and potentially through the inhibition of key signaling kinases like FMS, make them compelling candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these promising molecules towards therapeutic applications.

References

Spectroscopic and Synthetic Profile of 6-Bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature, this document presents a combination of synthetic protocols from published research and high-quality predicted spectroscopic data to facilitate the identification and utilization of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol CAS Number: 1000342-71-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for the characterization of this molecule in the absence of published experimental spectra.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
11.8 - 12.2br sH1 (NH)
8.65sH7
8.10sH4
7.65ddH2
6.70ddH3
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
145.5C7a
142.0C4
138.0C7
126.0C3a
125.5C2
115.0C6
101.0C3
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1580StrongC=C Aromatic Ring Stretch
1550 - 1530StrongC=N Aromatic Ring Stretch
1480 - 1460MediumC-C Aromatic Ring Stretch
850 - 800StrongC-H Out-of-Plane Bend
700 - 600MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry (MS) Data

(Method: Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
196/198100[M]⁺ (Molecular Ion, Br isotopes)
11780[M-Br]⁺
9040[C₅H₄N₂]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported via a multi-step process.[1][2] A key concluding step involves the reductive cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[1]

Procedure: To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, iron powder is added. The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion, the reaction is filtered and the solvent is removed under reduced pressure. The pH of the residue is adjusted to 8 with an aqueous sodium carbonate solution, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 400-500 MHz for ¹H NMR and 100-126 MHz for ¹³C NMR is typically used.

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Data Acquisition: Standard pulse programs are used to acquire 1D spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra (HRMS) are typically recorded on an Agilent Q-TOF instrument or a similar high-resolution mass spectrometer.[1]

Ionization Method: Electrospray ionization (ESI) is a common method for molecules of this type, particularly for confirming the mass of synthesized compounds.[1] Electron ionization (EI) can also be used to observe fragmentation patterns.

Data Acquisition: The instrument is operated in positive or negative ion mode, and the data is collected over a suitable mass-to-charge (m/z) range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

References

Solubility Profile of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this exact molecule, this guide leverages data from the closely related compound, 7-azaindole, to provide a representative solubility profile. It is established that azaindole scaffolds generally enhance aqueous solubility compared to their indole counterparts.[1][2] This guide also outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, and provides a visualization of a key signaling pathway relevant to the biological application of this compound derivatives.

Physicochemical Properties

This compound, also known as 6-Bromo-5-azaindole, is a solid at room temperature with a molecular weight of 197.03 g/mol . While specific quantitative solubility data is scarce, qualitative information suggests it is soluble in common organic solvents.

Quantitative Solubility Data (Proxy Data: 7-Azaindole)

The following table summarizes the mole fraction solubility (x1) of 7-azaindole in various pure organic solvents at different temperatures. This data, obtained through a gravimetric method, serves as a valuable proxy for estimating the solubility of this compound.[3]

Temperature (K)MethanolEthanolIsopropanoln-PropanolAcetoneAcetonitrileEthyl AcetateTetrahydrofuran (THF)n-Hexane
278.150.04890.02790.0301-0.08980.01630.03010.12870.0003
283.150.05830.03350.03630.02450.10350.01920.03610.15110.0004
288.150.06910.04010.04350.02940.11890.02250.04310.17620.0005
293.150.08150.04770.05180.03510.13630.02630.05120.20450.0006
298.150.09570.05650.06140.04170.15590.03070.06050.23650.0008
303.150.11180.06660.07240.04920.17790.03570.07110.27260.0010
308.150.13010.07820.08510.05790.20260.04150.08320.31340.0012
313.150.15080.09150.09960.06780.23040.04810.09690.35940.0015
318.150.17430.10670.11620.07920.26160.05560.11260.41140.0019
323.150.20090.12410.13510.09220.29660.06420.13040.46990.0023

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug development. The two primary methods are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[4][5] It measures the concentration of a compound at which precipitation first occurs when a concentrated DMSO stock solution is added to an aqueous buffer.[6]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each diluted stock solution to the wells of a 96-well microplate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the filtrate can be determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[5][7]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with excess solid. It is a more time-consuming but more accurate representation of a compound's true solubility.[6][8][9]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired solvent (e.g., various organic solvents or aqueous buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as potent anticancer agents that act as colchicine-binding site inhibitors, disrupting tubulin polymerization.[10][11]

Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors cluster_0 Cellular Environment alpha_beta_tubulin α/β-Tubulin Dimers microtubule Microtubule alpha_beta_tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) alpha_beta_tubulin->mitotic_arrest Inhibition of Polymerization microtubule->alpha_beta_tubulin Depolymerization pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Derivative pyrrolo_pyridine->alpha_beta_tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

The diagram above illustrates the mechanism by which 1H-pyrrolo[3,2-c]pyridine derivatives act as anticancer agents. These compounds bind to the colchicine binding site on β-tubulin, which is located at the interface between α- and β-tubulin subunits.[12][13] This binding event prevents the conformational change required for tubulin dimers to polymerize into microtubules.[14][15] The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][13]

Experimental Workflow for Solubility Determination cluster_1 Solubility Assay Workflow start Start compound_prep Compound Preparation start->compound_prep kinetic Kinetic Assay compound_prep->kinetic thermodynamic Thermodynamic Assay compound_prep->thermodynamic kinetic_steps 1. Add DMSO stock to buffer 2. Incubate (1-2h) 3. Measure Turbidity/Filter kinetic->kinetic_steps thermo_steps 1. Add excess solid to solvent 2. Equilibrate (24-72h) 3. Separate solid/liquid thermodynamic->thermo_steps analysis Concentration Analysis (LC-MS/MS or HPLC-UV) kinetic_steps->analysis thermo_steps->analysis end End analysis->end

Caption: General workflow for solubility assays.

This workflow diagram outlines the key stages in determining the solubility of a compound like this compound. The process begins with the preparation of the compound, followed by the selection of either a kinetic or thermodynamic assay protocol. Both pathways involve distinct incubation and separation steps before the final concentration analysis to determine the solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the information on the closely related 7-azaindole provides a strong basis for estimating its behavior in various organic solvents. The provided experimental protocols offer a clear guide for researchers to determine the precise kinetic and thermodynamic solubility of this compound and its derivatives. Understanding the solubility is a critical step in the preclinical development of these promising anticancer agents that target tubulin polymerization.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-c]pyridine core, a heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and fused ring system imparts favorable physicochemical properties, allowing it to serve as a versatile template for the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of the pyrrolo[3,2-c]pyridine scaffold, with a focus on its applications in oncology.

Early Synthesis and Discovery

While a definitive seminal publication detailing the first synthesis of the unsubstituted 1H-pyrrolo[3,2-c]pyridine remains elusive in readily available literature, the exploration of pyrrolopyridines, or azaindoles, as a class of compounds has a rich history. Early synthetic efforts in the mid-20th century laid the groundwork for accessing various isomers of this heterocyclic family. The development of synthetic routes to substituted pyrrolo[3,2-c]pyridines has been driven by their potential as isosteres of biologically active indoles and other privileged scaffolds.

Modern synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. One notable method for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines involves a multi-step sequence starting from commercially available pyridine derivatives. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate for many biologically active compounds, has been achieved through a sequence involving oxidation, nitration, and reductive cyclization of a substituted pyridine.[1][2] Another approach involves the rearrangement of a pyrrolo[2,3-b]pyridine scaffold under acidic conditions.[3]

Emergence as a Key Pharmacophore in Oncology

The significance of the pyrrolo[3,2-c]pyridine scaffold in modern drug discovery is most evident in the field of oncology. Researchers have successfully utilized this core to develop potent inhibitors of key cancer-related targets, including tubulin, FMS-like tyrosine kinase 3 (FMS), and the Hedgehog signaling pathway.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4][5] A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[6][7] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells.

Experimental Workflow: Synthesis of 1H-pyrrolo[3,2-c]pyridine based Tubulin Inhibitors

Caption: Synthetic scheme for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.[2]

A noteworthy example, compound 10t , demonstrated potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range.[6][7]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21
Combretastatin A-4 (CA-4) 0.0020.0030.004

Table 1: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivative 10t and CA-4. [7]

Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest

cluster_cell_cycle Cell Cycle Progression cluster_inhibition Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Tubulin α/β-Tubulin Dimers Pyrrolo_Inhibitor->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Pyrrolo_Inhibitor->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridines leads to G2/M cell cycle arrest and apoptosis.

FMS Kinase Inhibitors

FMS-like tyrosine kinase 3 (FMS or CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells.[8][9] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer. A series of diarylamides and diarylureas based on the pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[3]

Compound 1r emerged as a particularly potent inhibitor, with an IC50 of 30 nM against FMS kinase, demonstrating significant selectivity over other kinases.[3]

CompoundFMS Kinase IC50 (nM)
1r 30
1e 60
KIST101029 (Lead Compound) 96

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives. [3]

Signaling Pathway: FMS Kinase Inhibition

cluster_fms_pathway FMS Kinase Signaling Pathway CSF1 CSF-1 / IL-34 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds to Dimerization Receptor Dimerization FMS->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Cell_Effects Cell Proliferation, Survival, Differentiation Downstream->Cell_Effects Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine FMS Inhibitor (e.g., 1r) Pyrrolo_Inhibitor->Autophosphorylation Inhibits

Caption: Pyrrolo[3,2-c]pyridine derivatives inhibit FMS kinase signaling by blocking receptor autophosphorylation.[10]

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is a driving force in several cancers, such as medulloblastoma and basal cell carcinoma.[11][12] The transmembrane protein Smoothened (SMO) is a key component of this pathway. The investigational drug TAK-441 , a pyrrolo[3,2-c]pyridine derivative, is a potent and orally active inhibitor of the Hedgehog pathway. It effectively suppresses the expression of the downstream transcription factor Gli1.

CompoundHedgehog Signaling IC50 (nM)
TAK-441 4.4

Table 3: Inhibitory Activity of TAK-441 on the Hedgehog Signaling Pathway.

Signaling Pathway: Hedgehog Pathway Inhibition

cluster_hh_pathway Hedgehog Signaling Pathway Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits SUFU Gli Gli Transcription Factor (Active) SUFU_Gli->Gli Target_Genes Target Gene Expression (e.g., Gli1, PTCH1) Gli->Target_Genes Activates TAK441 TAK-441 (Pyrrolo[3,2-c]pyridine) TAK441->SMO Inhibits

Caption: TAK-441 inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).[13][14]

Experimental Protocols

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Tubulin Inhibitors)[7]
  • Synthesis of this compound (15):

    • Commercially available 2-bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid (m-CPBA).

    • The resulting pyridine-1-oxide is nitrated using fuming nitric acid in sulfuric acid.

    • The nitro-oxide derivative is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • The resulting enamine intermediate is subjected to reductive cyclization with iron powder in acetic acid to afford this compound.

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16):

    • A mixture of this compound, 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate in a suitable solvent (e.g., 1,4-dioxane) is heated.

    • The reaction mixture is worked up and purified by column chromatography to yield the N-arylated product.

  • Suzuki Cross-Coupling for Final Products (e.g., 10a-t):

    • A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a solvent mixture (e.g., toluene/ethanol/water) is heated under an inert atmosphere.

    • After completion, the reaction is worked up and the crude product is purified by column chromatography to give the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)[7]
  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

FMS Kinase Inhibition Assay[3]
  • The inhibitory activity against FMS kinase is determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The assay measures the amount of ADP produced during the kinase reaction.

  • The kinase, substrate, ATP, and various concentrations of the test compounds are incubated together.

  • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • The luminescence is measured, and the IC50 values are determined from the dose-response curves.

Conclusion

The pyrrolo[3,2-c]pyridine scaffold has transitioned from a heterocyclic curiosity to a privileged core in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the fine-tuning of its biological activity against a range of important oncological targets. The successful development of potent inhibitors of tubulin polymerization, FMS kinase, and the Hedgehog signaling pathway underscores the immense potential of this scaffold. Future research will undoubtedly continue to unlock new therapeutic applications for this versatile and powerful heterocyclic system.

References

Potential Therapeutic Targets of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. Analogs derived from this core structure have demonstrated potent and selective inhibitory activity against key biological targets implicated in cancer progression. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Tubulin Polymerization Inhibition

A significant therapeutic application of this compound analogs lies in their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. These compounds act as colchicine-binding site inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data: Antiproliferative Activity

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, derived from the 6-bromo precursor, have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentrations (IC50) against various cancer cell lines are summarized below.

Compound IDB-ring MoietyHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a phenyl>10>10>10
10f 2-methoxyphenyl1.251.531.87
10h 4-methoxyphenyl0.891.021.34
10k 4-ethoxyphenyl0.760.981.15
10l 4-fluorophenyl0.540.680.88
10t indolyl0.120.150.21
CA-4 (Positive Control)0.020.030.03

Data sourced from Wang et al., 2024.[1]

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines:

The synthesis commences with the preparation of the key intermediate, this compound.[1][2] This is followed by the introduction of the 3,4,5-trimethoxyphenyl group and subsequent Suzuki cross-coupling to introduce various aryl moieties at the 6-position.[1][2]

Protocol for the Synthesis of this compound (15): [1]

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), iron powder (55.7 mmol), and acetic acid (80 mL).

  • Stir the reaction mixture for 5 hours at 100 °C.

  • Filter the mixture and concentrate it in vacuo.

  • Adjust the pH to 8 with aqueous sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic portion with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product.

Protocol for In Vitro Antiproliferative Assay: [1]

  • Seed HeLa, SGC-7901, and MCF-7 cells in 96-well plates.

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate the plates for 48 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader to determine cell viability and calculate IC50 values.

Protocol for Tubulin Polymerization Assay: [3]

  • Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer.

  • Add the test compound (e.g., 10t) at desired concentrations.

  • Monitor the fluorescence intensity over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.

  • The inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the control.

Signaling Pathway and Experimental Workflow

G

FMS Kinase Inhibition

Analogs of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a type III receptor tyrosine kinase.[4] Overexpression of FMS kinase is associated with various cancers and inflammatory diseases.[4]

Quantitative Data: FMS Kinase Inhibitory Activity

A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase.

Compound IDFMS Kinase IC50 (nM)BMDM IC50 (nM)Antiproliferative IC50 Range (µM)
1e 60Not ReportedNot Reported
1r 30840.15 - 1.78
KIST101029 96195Not Reported

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[4]

Experimental Protocols

Protocol for FMS Kinase Inhibition Assay: [4]

  • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Incubate recombinant FMS kinase with the test compounds and a peptide substrate in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, add a europium-labeled anti-phosphotyrosine antibody.

  • Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.

  • Calculate the IC50 values based on the dose-response curves.

Protocol for Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay: [4]

  • Isolate bone marrow cells from mice and culture them in the presence of CSF-1 to differentiate them into macrophages.

  • Seed the BMDMs in 96-well plates.

  • Treat the cells with various concentrations of the test compounds in the presence of CSF-1.

  • After a 72-hour incubation period, assess cell viability using a CellTiter-Glo luminescent cell viability assay.

  • Determine the IC50 values from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow

G

Conclusion

Analogs of this compound represent a promising and adaptable chemical scaffold for the development of targeted cancer therapeutics. The demonstrated potent inhibition of both tubulin polymerization and FMS kinase highlights the potential for this class of compounds to address diverse mechanisms of cancer cell proliferation and survival. The detailed data and protocols provided herein serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel anticancer agents. Further exploration of this scaffold may yield additional therapeutic targets and lead compounds with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS No. 1000342-71-1), a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, which must be understood by all personnel handling this compound.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye Damage / Eye IrritationCategory 1 / 2A
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3

Table 2: GHS Pictograms, Signal Word, and Hazard Statements

PictogramSignal WordHazard Statements
Danger/Warning H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H318/H319: Causes serious eye damage/irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work with this compound. The following precautionary statements and PPE are mandatory.

Table 3: Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[5]
Disposal P501Dispose of contents/container in accordance with national regulations.[1]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields (conforming to EN166 or NIOSH approved). A face shield may be required for splash hazards.[6]Protects against eye irritation and serious damage from dust or splashes.
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves before use.[4]Prevents skin contact and irritation. Use proper glove removal technique.
Skin/Body Laboratory coat, long-sleeved. A complete suit protecting against chemicals may be necessary depending on the scale of work.[6]Protects skin from exposure.
Respiratory Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for nuisance exposures (e.g., type P95).[7]Prevents respiratory tract irritation from dust or aerosols.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Handling, Storage, and Accidental Release

Handling:

  • Handle only in a designated chemical fume hood.

  • Avoid formation of dust and aerosols.[6]

  • Keep away from heat, sparks, and open flames.[8]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep in a dark place under an inert atmosphere.[10]

Accidental Release:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation. Sweep up the spill, or use an inert absorbent material, and place it in a suitable, closed container for disposal.[4]

  • Do not let the product enter drains.[6]

Experimental Protocols: Synthesis of Colchicine-Binding Site Inhibitors

This compound is a key precursor for a novel class of potent anticancer agents that function as tubulin polymerization inhibitors. The following protocols are adapted from published literature and detail its use in a multi-step synthesis.

Protocol 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Reagents & Setup: In a microwave reactor vessel, combine this compound (0.3 mmol), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K₂CO₃ (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)₂ (0.6 mmol).

  • Solvent Addition: Add 1,4-dioxane (15 mL) to the vessel.

  • Reaction: Stir the mixture and irradiate in a microwave reactor for 30 minutes at 85 °C.

  • Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 25 mL). The organic layers are then combined for further purification.

Protocol 2: Suzuki Cross-Coupling to Synthesize Final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

  • Reagents & Setup: To a microwave reactor vessel, add the intermediate from Protocol 1 (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Solvent & Degassing: Add 1,4-dioxane (6 mL) and H₂O (2 mL). Degas the mixture with N₂.

  • Reaction: React the mixture in a microwave reactor for 26 minutes at 125 °C.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL) for subsequent purification of the final product.

Mechanism of Action and Signaling Pathway

Derivatives synthesized from this compound have been shown to be potent inhibitors of tubulin polymerization. They exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[5][8] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for several cellular functions, most notably mitotic spindle formation.[5]

The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[8] Prolonged mitotic arrest activates downstream signaling cascades that ultimately trigger apoptosis (programmed cell death), leading to the elimination of cancer cells.[8]

Visualizations

The following diagrams illustrate key logical and biological pathways relevant to the handling and application of this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Chemical Fume Hood B->C D Weigh Compound in Fume Hood C->D Begin Experiment E Perform Synthesis (e.g., Suzuki Coupling) D->E F Monitor Reaction E->F G Quench Reaction & Work-up F->G Reaction Complete H Dispose of Waste (Follow Regulations) G->H I Decontaminate Workspace & Doff PPE G->I J J I->J End of Workflow

Caption: A logical workflow for the safe handling of this compound.

G Signaling Pathway of 1H-pyrrolo[3,2-c]pyridine Derivatives Compound 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site on β-Tubulin Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Spindle Defective Mitotic Spindle Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Mechanism of action for anticancer derivatives of this compound.

References

An In-depth Technical Guide to 6-Bromo-1H-pyrrolo[3,2-c]pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, composed of fused pyrrole and pyridine rings, and the presence of a reactive bromine atom, make it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed synthetic protocols, and its emerging role in the development of targeted therapies, particularly in oncology.

Commercial Availability and Suppliers

This compound, identified by CAS number 1000342-71-1, is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization studies. Key suppliers include American Elements, ChemScene, BLDpharm, and CymitQuimica, who typically offer the compound with a purity of 98% or higher.[1][2][3][4][5] NINGBO INNO PHARMCHEM CO.,LTD. also lists this compound as part of their portfolio for research and development.[6] Pricing and availability can vary, and it is advisable to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1000342-71-1[1][2][3][4][5]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [2]
Purity ≥98%[2][4]
Appearance Solid (typically a white to off-white powder)[4]
Storage Conditions 2-8°C, under an inert atmosphere[4]
SMILES Brc1cc2c(cn1)ccn2[2]
InChI Key IRXFHLHFJHIJTO-UHFFFAOYSA-N[4]

Experimental Protocols

The synthesis of this compound has been reported in the scientific literature. A general synthetic procedure is outlined below, based on published methods.[7]

Synthesis of this compound

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Aqueous sodium carbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[7]

  • Stir the reaction mixture for 5 hours at 100°C.[7]

  • After completion, filter the reaction mixture and concentrate it in vacuo.[7]

  • Adjust the pH of the residue to 8 with aqueous sodium carbonate.[7]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.[7]

Applications in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant promise as potent inhibitors of key biological targets in cancer, including tubulin and FMS kinase.

Inhibition of Tubulin Polymerization

Recent studies have demonstrated that certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[7][8] This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[7][8]

G cluster_drug This compound Derivative cluster_cell Cancer Cell Drug Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis leads to

Mechanism of tubulin polymerization inhibition.
FMS Kinase Inhibition

Pyrrolo[3,2-c]pyridine derivatives have also been identified as potent inhibitors of FMS kinase (CSF-1R).[9] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer. By inhibiting FMS kinase, these compounds can potentially curb tumor growth and inflammation.[9]

G cluster_drug This compound Derivative cluster_cell Cancer Cell / Macrophage Drug Pyrrolo[3,2-c]pyridine Derivative FMS FMS Kinase (CSF-1R) Drug->FMS inhibits Signaling Downstream Signaling Pathways FMS->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inflammation Inflammation Signaling->Inflammation

Inhibition of the FMS kinase signaling pathway.
Experimental Workflow for Drug Discovery

The general workflow for utilizing this compound in a drug discovery program involves several key stages, from initial synthesis to biological evaluation.

G Start Procurement of This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Development Lead->Preclinical

Drug discovery workflow using the target molecule.

Conclusion

This compound is a commercially accessible and highly versatile scaffold for the development of novel small molecule inhibitors targeting critical pathways in cancer and other diseases. The straightforward synthetic accessibility and the demonstrated potent biological activity of its derivatives make it a compound of significant interest for researchers in medicinal chemistry and drug development. The information provided in this guide serves as a valuable resource for scientists looking to explore the therapeutic potential of this promising heterocyclic core.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient synthesis of diverse derivatives from halo-substituted precursors like 6-Bromo-1H-pyrrolo[3,2-c]pyridine.[1][2][3] This document provides detailed methodologies, reaction conditions, and optimization strategies for performing Suzuki coupling reactions on this specific scaffold.

The primary challenge in the Suzuki coupling of pyridine-containing compounds lies in the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4][5] Therefore, careful selection of ligands, bases, and other reaction parameters is critical for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to yield the corresponding 6-substituted-1H-pyrrolo[3,2-c]pyridine.

Suzuki_Coupling cluster_conditions Reaction Conditions PyrroloPyridine This compound Plus1 + BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Arrow CoupledProduct 6-R-1H-pyrrolo[3,2-c]pyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Arrow Base Base (e.g., K₂CO₃, K₃PO₄) Base->Arrow Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Arrow

Caption: General Suzuki-Miyaura cross-coupling reaction scheme.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of a 1-substituted this compound with various arylboronic acids.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2p-tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
34-ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
4Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Reactions were performed with 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine as the starting material.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a generalized method based on successful couplings of related heterocyclic compounds and can be adapted for this compound.[6][7][8]

Materials:

  • This compound (or N-protected derivative) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 5-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, DME)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

  • Schlenk flask or microwave vial

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[4]

  • Add the palladium catalyst (0.05-0.10 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature for a specified time (e.g., 30-60 minutes).[3][6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 6-substituted-1H-pyrrolo[3,2-c]pyridine.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (Conventional or Microwave) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Work-up (Quench, Extract) Monitor->Workup Upon completion Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize Troubleshooting_Tree cluster_catalyst Catalyst System cluster_base Base cluster_conditions Conditions cluster_reagents Reagents Start Low Yield or Side Products Cat1 Screen Ligands (e.g., SPhos, XPhos) Start->Cat1 Catalyst Inhibition? Base1 Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Start->Base1 Poor Reactivity? Cond1 Increase Temperature (up to 120°C or MW) Start->Cond1 Slow Reaction? Reag1 Use Boronic Ester (Pinacol Ester) Start->Reag1 Protodeboronation? Cat2 Increase Catalyst Loading (5-10 mol%) Cat1->Cat2 Cat3 Change Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) Cat2->Cat3 Base2 Vary Equivalents (2-3 eq.) Base1->Base2 Cond2 Change Solvent (DME, Toluene, THF) Cond1->Cond2 Reag2 Ensure Reagent Purity Reag1->Reag2

References

Synthesis of Novel Anticancer Agents Utilizing a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers in Drug Development

The 6-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its rigid framework allows for the strategic placement of various substituents to interact with key biological targets, leading to potent and selective inhibition of cancer cell proliferation. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this versatile scaffold, targeting critical pathways in oncology such as tubulin polymerization and receptor tyrosine kinase signaling.

Introduction

The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential, particularly in oncology.[1][2][3] The bromine atom at the 6-position of the 1H-pyrrolo[3,2-c]pyridine ring system serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This note focuses on two prominent classes of anticancer agents synthesized from this compound: tubulin polymerization inhibitors and FMS kinase inhibitors.

Targeting Microtubule Dynamics: Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][4] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. The general structure involves the 1H-pyrrolo[3,2-c]pyridine core linking a trimethoxyphenyl group (A-ring) and another aryl or heteroaryl moiety (B-ring).

Quantitative Data: Antiproliferative Activity

The in vitro antiproliferative activities of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundB-ring MoietyHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10g 3-methoxyphenyl1.251.532.17
10k 4-ethoxyphenyl0.891.021.34
10l 4-fluorophenyl0.981.151.46
10t Indolyl0.120.150.21

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The lead compound, 10t , demonstrated potent inhibition of tubulin polymerization in vitro and significant disruption of microtubule dynamics in cells.[1][4] This leads to mitotic arrest, as evidenced by an increased population of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][2][4]

G cluster_cell Cancer Cell Compound_10t Compound 10t Tubulin α/β-Tubulin Heterodimers Compound_10t->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound_10t->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of Compound 10t targeting tubulin dynamics.

Targeting Receptor Tyrosine Kinases: FMS Kinase Inhibitors

Derivatives of pyrrolo[3,2-c]pyridine have also been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including ovarian, prostate, and breast cancers.[5]

Quantitative Data: FMS Kinase Inhibition and Antiproliferative Activity

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase and their antiproliferative activity against a panel of cancer cell lines.

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line IC50 Range (µM)Prostate Cancer Cell Line IC50 Range (µM)Breast Cancer Cell Line IC50 Range (µM)
KIST101029 (Lead) 96---
1e 60---
1r 300.15 - 1.780.15 - 1.780.15 - 1.78

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[5] Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029.[5] It also exhibited selectivity for cancer cells over normal fibroblasts.[5]

G cluster_pathway FMS Kinase Signaling Pathway CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Dimerization Receptor Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound_1r Compound 1r Compound_1r->FMS Inhibits

Caption: Inhibition of the FMS kinase signaling pathway by Compound 1r.

Experimental Protocols

Synthesis of this compound (Key Intermediate)

The synthesis of the core scaffold proceeds through a multi-step route starting from commercially available 2-bromo-5-methylpyridine.[1]

G Start 2-bromo-5-methylpyridine Step1 m-CPBA Start->Step1 Intermediate1 2-bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Fuming HNO3, H2SO4 Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 DMF-DMA, DMF Intermediate2->Step3 Intermediate3 (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Iron powder, Acetic acid Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Protocol: To a reaction vessel containing (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), add iron powder (55.7 mmol) and acetic acid (80 mL).[1] The reaction mixture is stirred for 5 hours at 100 °C. After completion, the mixture is filtered and concentrated under reduced pressure. The pH is adjusted to 8 with an aqueous sodium carbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo to yield this compound.[1]

General Procedure for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., 10a-10t)

Step 1: N-Arylation A mixture of this compound (0.3 mmol), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K2CO3 (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)2 (0.6 mmol) in 1,4-dioxane (15 mL) is stirred and irradiated in a microwave reactor for 30 minutes at 85 °C.[1] The reaction mixture is then extracted with ethyl acetate.

Step 2: Suzuki Cross-Coupling The product from Step 1, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is then coupled with various arylboronic acids via a Suzuki reaction to yield the final products.

In Vitro Antiproliferative Activity Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After treatment, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and GTP in a glutamate buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.

  • Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves.

Conclusion

The this compound scaffold is a highly valuable starting material for the development of potent anticancer agents. The synthetic versatility of this intermediate allows for the creation of diverse libraries of compounds targeting various oncogenic pathways. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the potential of this promising heterocyclic system in cancer drug discovery.

References

Application Notes and Protocols for the N-arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a key transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug development. The protocols cover both copper-catalyzed (Chan-Lam type) and palladium-catalyzed (Buchwald-Hartwig type) cross-coupling reactions, offering versatile strategies for the formation of the N-aryl bond.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry. N-arylation of this core structure, particularly at the pyrrole nitrogen, allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below describe reliable methods for achieving this transformation.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound under different catalytic systems.

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Method
13,4,5-Trimethoxyphenylboronic acidCu(OAc)₂ (200)Pyridine (300)K₂CO₃1,4-Dioxane8530 minNot ReportedCopper-Catalyzed (Microwave)[1]
2Phenylboronic acidCu(OAc)₂ (10)NoneK₂CO₃Dioxane10012 h~70-80Copper-Catalyzed (Representative)
34-Methoxyphenylboronic acidCu(OAc)₂ (10)NoneK₂CO₃Dioxane10012 h~75-85Copper-Catalyzed (Representative)
4AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-24 h~80-95Palladium-Catalyzed (Representative)
54-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-24 h~85-98Palladium-Catalyzed (Representative)

*Yields are representative and based on analogous reactions with similar heterocyclic substrates. Optimization may be required for this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-arylation (Chan-Lam Type Coupling)

This protocol is adapted from a reported procedure for the N-arylation of this compound using microwave irradiation.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Pyridine

  • Anhydrous 1,4-Dioxane

  • Microwave reactor vials

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add this compound (0.3 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 2.0 equiv), Cu(OAc)₂ (0.6 mmol, 2.0 equiv), and K₂CO₃ (0.6 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (15 mL) to the vial, followed by pyridine (0.9 mmol, 3.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 85 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type Amination)

This is a representative protocol based on established methods for the amination of related azaindole systems.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add this compound, Arylating Agent, Catalyst, Ligand, and Base to vessel Solvent Add anhydrous solvent Reactants->Solvent Inert Establish inert atmosphere (for Pd-catalyzed reaction) Heat Heat and stir the reaction mixture (Conventional or Microwave) Inert->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction and perform aqueous work-up Cool->Quench Dry Dry organic layer and concentrate Quench->Dry Purify Purify by flash column chromatography Dry->Purify Characterize Characterize pure product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for N-arylation reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)Lₙ PdII LₙPd(II)(Ar)(Br) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdAmido LₙPd(II)(Ar)(NR¹R²) PdII->PdAmido HNR¹R², Base AmineCoord Amine Coordination & Deprotonation PdAmido->Pd0 Product Ar-NR¹R² PdAmido->Product Reductive Elimination BaseHBr Base-HBr RedElim Reductive Elimination ArBr Ar-Br Amine HNR¹R² Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

using 6-Bromo-1H-pyrrolo[3,2-c]pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound also known as 6-bromo-7-azaindole, has emerged as a pivotal building block in medicinal chemistry. Its rigid bicyclic structure and the presence of a reactive bromine atom make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The pyrrolo[3,2-c]pyridine core is a bioisostere of indole and purine, allowing it to interact with various biological targets, particularly kinase enzymes. The bromine atom serves as a versatile handle for introducing various substituents, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

This document provides detailed application notes and protocols for the utilization of this compound in the development of three distinct classes of therapeutic agents: colchicine-binding site inhibitors for oncology, FMS kinase inhibitors for cancer and inflammatory diseases, and p38 MAP kinase inhibitors for inflammatory conditions.

Application 1: Development of Colchicine-Binding Site Inhibitors for Cancer Therapy

Background: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis in rapidly dividing cancer cells. The colchicine-binding site on β-tubulin is a well-validated target for the development of such anti-cancer agents. By utilizing this compound as a rigid scaffold to mimic the cis-stilbene conformation of natural products like combretastatin A-4, potent and metabolically stable tubulin polymerization inhibitors can be synthesized.

Experimental Protocols

Protocol 1.1: Synthesis of this compound (Intermediate 1)

This protocol outlines the synthesis of the core building block, this compound.

  • Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Step 2: Nitration. The resulting 2-bromo-5-methylpyridine-1-oxide is then carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature to introduce a nitro group.

  • Step 3: Vinylation. The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the vinylamino intermediate.

  • Step 4: Reductive Cyclization. The vinylamino compound is then treated with iron powder in acetic acid at elevated temperature to effect a reductive cyclization, yielding this compound.[1]

Protocol 1.2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

  • Step 1: Preparation of the Reaction Mixture. In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Step 2: Addition of Solvents. Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Step 3: Reaction. Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Step 4: Work-up and Purification. After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Evaluation Protocols

Protocol 1.3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Procedure: Tubulin polymerization is monitored by the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer. A reaction mixture containing tubulin, GTP, and a polymerization buffer is incubated at 37 °C in the presence and absence (control) of the test compound. The absorbance is recorded over time.

Protocol 1.4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

  • Procedure: Cancer cells (e.g., HeLa, MCF-7) are treated with the test compound for a specified period (e.g., 24 or 48 hours). The cells are then harvested, fixed in cold ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 1.5: Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the induction of apoptosis by the test compounds.

  • Procedure: Treated and untreated cancer cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation
Compound IDR Group (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.231.56
10h 4-Methoxyphenyl0.540.680.79
10l 4-Fluorophenyl0.320.410.55
10r Pyridin-3-yl0.280.350.42
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.020.030.03

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]

Signaling Pathway

Tubulin_Inhibition_Pathway Pyrrolo_Pyridine 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Pyrrolo_Pyridine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces FMS_Kinase_Pathway CSF1 CSF-1 FMS_Receptor FMS Kinase (CSF-1R) CSF1->FMS_Receptor Binds to Dimerization Receptor Dimerization & Autophosphorylation FMS_Receptor->Dimerization Pyrrolo_Pyridine Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Pyridine->FMS_Receptor Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes p38_MAPK_Pathway Stimuli Inflammatory Cytokines & Cellular Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activate MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylate p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylate Downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38_MAPK->Downstream Phosphorylate Pyrrolo_Pyridine Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Pyridine->p38_MAPK Inhibits Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Downstream->Inflammation Leads to

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. This document provides detailed application notes and experimental protocols for the functionalization of the pyrrole ring of this compound, a key step in the development of novel therapeutic agents, particularly in the area of oncology. The functionalization strategies discussed herein focus on N-H functionalization of the pyrrole nitrogen and subsequent electrophilic substitution on the pyrrole ring, providing a roadmap for creating novel derivatives with potential biological activity.

Chemical Reactivity and Functionalization Strategies

The pyrrole ring in this compound is an electron-rich system, making it susceptible to electrophilic attack. The nitrogen atom in the pyrrole ring can be deprotonated with a base and subsequently alkylated or arylated. Functionalization can also be directed to the carbon atoms of the pyrrole ring, primarily at the C3 position, which is generally more reactive towards electrophiles in 5-azaindole systems.

This document outlines two primary strategies for the functionalization of the pyrrole moiety in this compound:

  • N-Functionalization: Introduction of substituents on the pyrrole nitrogen.

  • C-Functionalization: Although direct C-functionalization of the pyrrole ring of this specific molecule is not extensively documented in the provided search results, this section will discuss general approaches for electrophilic substitution on related azaindole scaffolds.

The following sections provide detailed protocols for these transformations, along with data on the resulting compounds and their potential applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the initial synthesis of the starting material, this compound.[1]

Reaction Scheme:

Synthesis_of_6_Bromo_1H_pyrrolo_3_2_c_pyridine start (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide intermediate This compound start->intermediate Fe powder, Acetic acid 100 °C, 5 h

Caption: Synthesis of the this compound core structure.

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).

  • Stir the reaction mixture at 100 °C for 5 hours.

  • After cooling, filter the reaction mixture and concentrate it in vacuo.

  • Adjust the pH of the residue to 8 with aqueous sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

Protocol 2: N-Arylation of this compound

This protocol details the N-functionalization of the pyrrole ring with a 3,4,5-trimethoxyphenyl group.[1]

Reaction Scheme:

N_Arylation start This compound product 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine start->product reagent 3,4,5-trimethoxyphenylboronic acid reagent->product K₂CO₃, Pyridine, Cu(OAc)₂ 1,4-Dioxane, 85 °C, 30 min (microwave)

Caption: N-Arylation of the pyrrole nitrogen.

Materials:

  • This compound

  • 3,4,5-trimethoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,4-Dioxane

  • Ethyl acetate

Procedure:

  • In a microwave reactor vessel, dissolve this compound (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), K₂CO₃ (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)₂ (0.6 mmol, 0.12 g) in 1,4-dioxane (15 mL).

  • Stir the mixture and irradiate in a microwave reactor for 30 minutes at 85 °C.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 3: Suzuki Cross-Coupling at the 6-Position

Following N-functionalization, the bromine atom on the pyridine ring can be utilized for further diversification, for example, through Suzuki cross-coupling reactions.[1]

Reaction Scheme:

Suzuki_Coupling start 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine product 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine start->product reagent Substituted Phenylboronic Acid reagent->product Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 125 °C, 26 min (microwave)

Caption: Diversification via Suzuki coupling at the C6 position.

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave reactor vessel, dissolve 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g), the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 0.069 g), and Pd(PPh₃)₄ (0.006 mmol, 0.007 g) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • Degas the mixture with nitrogen.

  • React the mixture in a microwave reactor for 26 minutes at 125 °C.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Data Presentation

The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives synthesized using Protocol 3.[1]

CompoundAr-GroupYield (%)
10a Phenyl63
10g 3-Methoxyphenyl61
10k 4-Ethoxyphenyl57
10m 4-Chlorophenyl32
10r Pyridin-3-yl55

Biological Activity: Anticancer Applications

Derivatives of this compound have shown promising potential as anticancer agents. Specifically, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their in vitro antiproliferative activities against several human cancer cell lines.[1] Many of these compounds exhibited moderate to excellent antitumor activities.[1] For instance, compound 10t (where the 6-aryl group is an indole moiety) displayed potent activities against HeLa, SGC-7901, and MCF-7 cell lines with IC₅₀ values ranging from 0.12 to 0.21 μM.[1]

The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The following signaling pathway diagram illustrates the proposed mechanism of action.

Anticancer_Mechanism compound 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine (e.g., 10t) tubulin Tubulin compound->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity.

Future Directions and Applications

The functionalization of the this compound scaffold provides a powerful platform for the development of novel therapeutic agents. While the focus of the presented protocols is on N-arylation and subsequent C6-functionalization, future efforts could explore direct C-functionalization of the pyrrole ring at the C2 and C3 positions. Electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation could provide access to a wider range of derivatives. The development of such compounds could lead to new classes of kinase inhibitors, anti-inflammatory agents, and other valuable therapeutics. The protocols and data presented here serve as a foundational guide for researchers in the field of drug discovery and development to further explore the chemical space and biological potential of this promising heterocyclic system.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, particularly at the 6-position, is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridine derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, covering Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Biological Significance of 6-Substituted-1H-pyrrolo[3,2-c]pyridines

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated a range of pharmacological activities. Notably, certain 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent anticancer agents that act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and cell cycle arrest in cancer cells.[1] This highlights the potential of this scaffold in the development of new oncology drugs.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira, and Stille), carbopalladation (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions with this compound and related bromo-heterocycles.

Table 1: Suzuki-Miyaura Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids[1]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
13-Tolylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2694
24-Tolylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2667
32-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2676
44-Ethoxyphenylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2657
54-Nitrophenylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2651
6Naphthalen-2-ylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O (3:1)125 (MW)2652
Table 2: Generalized Conditions for Other Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst(s)Typical Ligand(s)Typical Base(s)Typical Solvent(s)Typical Temp. (°C)
Heck AlkenesPd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, MeCN, Toluene80-120
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMF, Toluene25-100
Buchwald-Hartwig AminesPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF80-110

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids[1]

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with a stream of nitrogen for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 125 °C for 26 minutes.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Generalized Heck Reaction

Materials:

  • This compound (or a suitable N-protected derivative)

  • Alkene (1.2-1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous DMF or MeCN

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the alkene (1.2-1.5 equivalents) in the chosen anhydrous solvent.

  • Add the base (2-3 equivalents).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Generalized Sonogashira Coupling

Materials:

  • This compound (or a suitable N-protected derivative)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Piperidine (as both base and solvent)

  • Anhydrous THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Generalized Buchwald-Hartwig Amination

Materials:

  • This compound (or a suitable N-protected derivative)

  • Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.2-1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

G cluster_materials Starting Materials cluster_reagents Reagents & Catalyst cluster_procedure Reaction Procedure BromoPyrroloPyridine This compound Setup Combine Reactants & Reagents BromoPyrroloPyridine->Setup CouplingPartner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) CouplingPartner->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Ligand Ligand (if needed) Ligand->Setup Base Base (e.g., K2CO3) Base->Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Setup Degas Degas with Inert Gas Setup->Degas React Heat (Conventional or Microwave) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product 6-Substituted-1H-pyrrolo[3,2-c]pyridine Purify->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G cluster_drug Mechanism of Action cluster_cellular_effect Cellular Consequences Drug 6-Aryl-1H-pyrrolo[3,2-c]pyridine (e.g., Compound 10t) Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubules Drug->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Leads to Cell Death

Caption: Signaling pathway for anticancer activity.

References

Protecting Group Strategies for 6-Bromo-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups on the pyrrole nitrogen of 6-Bromo-1H-pyrrolo[3,2-c]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. Proper protection of the pyrrole nitrogen is often crucial for achieving desired reactivity and regioselectivity in subsequent synthetic transformations, such as cross-coupling reactions.

Introduction to Protecting Group Strategies

The pyrrole nitrogen of this compound is nucleophilic and its proton is acidic. In many synthetic routes, it is necessary to protect this position to prevent unwanted side reactions during functionalization of other parts of the molecule, particularly in metal-catalyzed cross-coupling reactions at the C6-bromo position. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. This guide details the application of common and effective protecting groups: Aryl, Tosyl (Ts), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Data Summary of Protecting Group Strategies

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of this compound, based on established methodologies for azaindoles.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Reference
Aryl (e.g., 3,4,5-Trimethoxyphenyl)ArB(OH)₂, Cu(OAc)₂, Pyridine, K₂CO₃, 1,4-Dioxane, 85 °C (Microwave)Not ReportedNot typically removed (permanent modification)-[1][2]
Tosyl (Ts) TsCl, Et₃N, DMAP, CH₂Cl₂Good to HighCs₂CO₃, THF/MeOH, rt~95%[3][4]
tert-Butoxycarbonyl (Boc) (Boc)₂O, TEA or DIPEA, CH₂Cl₂ or THFHigh1) TFA, CH₂Cl₂2) Na₂CO₃, DME/H₂O, refluxHigh[3][5]
SEM SEM-Cl, NaH, DMF, 0 °C to rtGoodTFA, CH₂Cl₂, rtHigh[6]

Visualization of Protecting Group Strategy

The general workflow for the application of protecting groups in the synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridines is illustrated below.

G A This compound B N-Protected this compound A->B Protection (PG-X) Reagents, Solvent, Temp. C Functionalization (e.g., Suzuki Coupling) B->C Reaction at C6 D 6-Substituted-N-Protected-1H-pyrrolo[3,2-c]pyridine C->D E Deprotection D->E Deprotection Reagents, Solvent, Temp. F 6-Substituted-1H-pyrrolo[3,2-c]pyridine E->F

Caption: General workflow for the protection, functionalization, and deprotection of this compound.

Experimental Protocols

N-Arylation with 3,4,5-Trimethoxyphenylboronic Acid

This protocol describes the copper-catalyzed N-arylation of this compound, which can be considered as the introduction of a stable aryl "protecting group" or a diversification step.

Materials:

  • This compound

  • 3,4,5-Trimethoxyphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vial

Procedure: [2]

  • To a microwave reactor vial, add this compound (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (2.0 equiv), copper(II) acetate (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane to the vial, followed by pyridine (3.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 85 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

N-Tosyl (Ts) Protection and Deprotection

The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, particularly Suzuki and other palladium-catalyzed cross-couplings.

Protocol 2.1: N-Tosylation [3]

Caption: N-Tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until completion as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the N-tosylated product.

Protocol 2.2: N-Tosyl Deprotection [4] Materials:

  • N-Tosyl-6-Bromo-1H-pyrrolo[3,2-c]pyridine derivative

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-tosylated substrate (1.0 equiv) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 equiv) to the solution.

  • Stir the resulting mixture at room temperature. For azaindoles, the reaction is typically complete within 0.5 to 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvents under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.

N-tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is widely used due to its ease of introduction and removal under conditions that are often orthogonal to many synthetic transformations.

Protocol 3.1: N-Boc Protection Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane or THF.

  • Add triethylamine or DIPEA (1.5 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) and stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash chromatography if necessary.

Protocol 3.2: N-Boc Deprotection (Acidic Conditions) Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-Boc protected substrate in dichloromethane.

  • Add an equal volume of trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Protocol 3.3: N-Boc Deprotection (Basic Conditions) [3] Materials:

  • N-Boc protected this compound derivative

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in DME.

  • Add an aqueous solution of sodium carbonate (1.2 equiv).

  • Heat the mixture to reflux and stir for 15-30 minutes, monitoring by TLC.

  • After cooling, add dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to yield the deprotected product.

N-SEM Protection and Deprotection

The SEM group is stable to a variety of conditions and can be removed with fluoride sources or Lewis acids.

Protocol 4.1: N-SEM Protection Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add SEM-Cl (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 4.2: N-SEM Deprotection [6] Materials:

  • N-SEM protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-SEM protected substrate in dry dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at room temperature and stir for 9-10 hours.

  • Remove the solvents in vacuo.

  • Dissolve the crude residue in THF and add saturated aqueous sodium bicarbonate solution dropwise.

  • Stir the mixture at room temperature for 18 hours.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.

These protocols provide a comprehensive guide for the selection and implementation of protecting group strategies for this compound, enabling its effective use in complex organic synthesis and drug discovery programs. The choice of a specific protecting group should always be guided by the overall synthetic plan and the compatibility of the protecting group with the planned reaction sequences.

References

Application Note: A Scalable Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them valuable building blocks in the development of novel therapeutics. Specifically, derivatives of 6-Bromo-1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, demonstrating significant potential in anticancer drug discovery.[1][2] This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this compound, adapted from reported literature procedures.[1][2]

Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting from the commercially available 2-bromo-5-methylpyridine. The workflow is designed to be scalable and efficient for the production of significant quantities of the target compound.

G cluster_0 Synthetic Workflow for this compound A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine-1-oxide C->D DMF-DMA E This compound D->E Fe, Acetic Acid

Caption: Synthetic route for this compound.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
  • Reaction Setup: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool a mixture of sulfuric acid and fuming nitric acid.

  • Reaction Conditions: Slowly add 2-bromo-5-methylpyridine-1-oxide to the cooled acid mixture while maintaining a low temperature. After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
  • Reaction Setup: Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution and heat the mixture. Monitor the reaction progress by TLC or LC-MS.[1][2]

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound
  • Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid.[1]

  • Reaction Conditions: Heat the reaction mixture with stirring for several hours (e.g., 5 hours at 100 °C).[1]

  • Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate in vacuo. Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product can be purified by column chromatography.[1]

Quantitative Data Summary

The following table summarizes the key parameters for each step of the synthesis.

StepStarting MaterialKey ReagentsProductReported Yield (%)
12-bromo-5-methylpyridinem-CPBA2-bromo-5-methylpyridine-1-oxide~90-95% (estimated)
22-bromo-5-methylpyridine-1-oxideFuming HNO₃, H₂SO₄2-bromo-5-methyl-4-nitropyridine 1-oxide~85-90% (estimated)
32-bromo-5-methyl-4-nitropyridine 1-oxideDMF-DMA(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide~80-85% (estimated)
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideFe, Acetic AcidThis compoundNot explicitly reported for this intermediate, but subsequent products have yields of 63-94%[2]

Application in Drug Discovery: Targeting Tubulin Polymerization

Derivatives of this compound have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin.[1][2] This inhibition disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes this scaffold a promising starting point for the development of new anticancer agents.

G cluster_1 Mechanism of Action A This compound Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization by 6-azaindole derivatives.

Conclusion

This application note provides a comprehensive and scalable synthetic protocol for this compound, a key intermediate for the development of novel therapeutics, particularly in the field of oncology. The detailed experimental procedures and workflow diagrams are intended to facilitate the efficient and reproducible synthesis of this valuable compound in a research and development setting.

References

Application of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic scaffold, 1H-pyrrolo[3,2-c]pyridine, is a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of various biologically active compounds. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the design of kinase inhibitors. The strategic placement of a bromine atom at the 6-position of this scaffold, yielding 6-Bromo-1H-pyrrolo[3,2-c]pyridine, provides a versatile handle for introducing a wide range of substituents, primarily through metal-catalyzed cross-coupling reactions. This application note will detail the use of this compound in the synthesis of potent kinase inhibitors, providing quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and synthetic workflows.

Target: FMS Kinase Inhibitors

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been successfully synthesized and identified as potent inhibitors of FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of representative pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Compound IDTarget KinaseIC50 (nM)Reference
1e FMS60[1]
1r FMS30[1]
KIST101029 (Lead Compound) FMS96[1]

Compound 1r also demonstrated significant anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1]

Signaling Pathway

FMS kinase is a key component of the CSF-1 signaling pathway, which is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of this pathway is associated with the progression of various cancers and inflammatory conditions like rheumatoid arthritis.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STAT FMS->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT->Gene_Expression CSF1 CSF-1 CSF1->FMS Binds Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 1r) Inhibitor->FMS Inhibits

Caption: FMS (CSF-1R) signaling pathway and the point of inhibition.

Experimental Protocols

The synthesis of FMS kinase inhibitors from a pyrrolo[3,2-c]pyridine scaffold involves a multi-step process. While the exact synthesis of the 6-bromo intermediate for the FMS inhibitors is not detailed in the provided search results, a general synthetic scheme is presented. The following protocols are based on the available information for synthesizing related pyrrolo[3,2-c]pyridine derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, which can then be further functionalized.[2]

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Aqueous sodium carbonate

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.

  • Stir the reaction mixture at 100 °C for 5 hours.

  • After completion, filter the reaction mixture and concentrate it in vacuo.

  • Adjust the pH of the residue to 8 with aqueous sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic portion with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid to introduce aryl or heteroaryl moieties, a key step in diversifying the core scaffold.[2]

Materials:

  • This compound derivative (1.0 eq)

  • Substituted phenylboronic acid (1.5 eq)

  • K2CO3 (5.0 eq)

  • Pd(PPh3)4 (0.06 eq)

  • 1,4-dioxane

  • Water

  • Nitrogen gas

  • Ethyl acetate

Procedure:

  • In a microwave reactor vessel, dissolve the this compound derivative, substituted phenylboronic acid, K2CO3, and Pd(PPh3)4 in a mixture of 1,4-dioxane and water.

  • Degas the mixture with a stream of nitrogen.

  • Irradiate the mixture in the microwave reactor at 125 °C for 25-30 minutes.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Bromo_Pyrrolo This compound Derivative Microwave Microwave Irradiation (125 °C, 25-30 min) Bromo_Pyrrolo->Microwave Boronic_Acid Arylboronic Acid Boronic_Acid->Microwave Catalyst Pd(PPh3)4 Catalyst->Microwave Base K2CO3 Base->Microwave Solvent 1,4-Dioxane/Water Solvent->Microwave Extraction Ethyl Acetate Extraction Microwave->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative (Kinase Inhibitor) Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Other Potential Kinase Targets

The versatility of the this compound scaffold extends to the potential synthesis of inhibitors for other kinase families. The related 7-azaindole (pyrrolo[2,3-b]pyridine) and pyrrolo[2,3-d]pyrimidine cores are present in numerous approved and investigational kinase inhibitors targeting:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways crucial for immune response and inflammation.[3]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in the pathogenesis of Parkinson's disease.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.[5]

  • Mechanistic Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[6]

The synthetic methodologies described above, particularly the Suzuki-Miyaura cross-coupling, provide a clear path for medicinal chemists to explore the synthesis of novel 6-substituted-1H-pyrrolo[3,2-c]pyridine derivatives as potential inhibitors for these and other important kinase targets. The strategic functionalization at the 6-position allows for the exploration of the solvent-exposed region of the ATP-binding pocket of many kinases, enabling the optimization of potency and selectivity.

References

Synthetic Routes to Novel 6-Substituted Pyrrolo[3,2-c]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 6-substituted pyrrolo[3,2-c]pyridines. The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and inflammatory diseases.[1][2] The methodologies outlined below are based on established and recently published synthetic strategies, offering a reproducible guide for researchers in the field.

Introduction

Pyrrolo[3,2-c]pyridines are bicyclic heteroaromatic compounds that have garnered considerable interest in drug discovery. Their structural similarity to purines and other endogenous molecules allows them to interact with a variety of biological targets. Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, such as FMS kinase, and as anticancer agents that target tubulin polymerization.[2][3][4] The synthetic routes presented herein provide a foundation for the exploration of novel analogs with potentially enhanced biological activities.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of 6-substituted pyrrolo[3,2-c]pyridines involves a multi-step sequence starting from a substituted pyridine derivative. A key transformation is the construction of the pyrrole ring onto the pyridine core, followed by the introduction of diverse substituents at the 6-position, typically via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[4]

The following workflow illustrates a general synthetic pathway for the preparation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]

Synthetic_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate (14) C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine E->F 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)2, Pyridine G Target: 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines F->G Arylboronic acids, Pd catalyst (Suzuki Coupling)

Caption: General synthetic workflow for 6-substituted pyrrolo[3,2-c]pyridines.

Experimental Protocols

The following protocols are detailed for the synthesis of key intermediates and the final target compounds, based on the work of Wang et al. (2024).[4]

Protocol 1: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16)

This protocol describes the synthesis of a key intermediate for the subsequent Suzuki coupling reactions.

Materials:

  • This compound (15)

  • 3,4,5-Trimethoxyphenylboronic acid

  • Copper (II) acetate (Cu(OAc)2)

  • Pyridine

  • Potassium carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (15) in a mixture of DCM and MeOH, add 3,4,5-trimethoxyphenylboronic acid, copper (II) acetate, pyridine, and potassium carbonate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16).

Protocol 2: General Procedure for the Suzuki Cross-Coupling Reaction to Synthesize 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Target Compounds 10a-t)

This protocol outlines the final step to introduce various aryl groups at the 6-position.

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)

  • Appropriate arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16), the corresponding arylboronic acid, Pd(dppf)Cl2, and potassium carbonate.

  • Add a mixture of 1,4-dioxane and water to the vessel.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Data Presentation

The yields of a selection of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines are summarized in the table below.[4]

CompoundAryl SubstituentYield (%)
10a Phenyl63
10d p-Tolyl67
10f 2-Methoxyphenyl76
10r Pyridin-3-yl55

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of novel 6-substituted pyrrolo[3,2-c]pyridines. These compounds serve as valuable scaffolds for the development of new therapeutic agents. The provided methodologies are robust and can be adapted for the synthesis of a diverse library of analogs for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine and related N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: While specific data for this compound is not extensively documented in publicly available literature, based on reactions with similar N-heterocyclic halides, the most common side reactions are:

  • Dehalogenation: The bromo substituent is replaced by a hydrogen atom, yielding the parent 1H-pyrrolo[3,2-c]pyridine.[1][2] N-heterocyclic halides, particularly those containing an N-H group like pyrroles and indoles, are often susceptible to this side reaction.[2][3]

  • Homocoupling: Two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][4][5] This can be mediated by the presence of oxygen or by the Pd(II) precatalyst.[5][6]

  • Protodeboronation: The boronic acid starting material is converted to the corresponding arene by cleavage of the carbon-boron bond, which reduces the amount of nucleophile available for the cross-coupling reaction.[7][8] Heteroarylboronic acids can be particularly prone to this decomposition pathway.[1]

Q2: Why is dehalogenation a significant issue with substrates like this compound?

A2: N-heterocyclic halides are often more prone to dehalogenation.[2] The nitrogen atom in the ring system can influence the electronic properties of the molecule and potentially coordinate to the palladium catalyst. For N-H containing heterocycles like the pyrrolo[3,2-c]pyridine core, deprotonation by the base can increase the electron density of the ring system, which may affect the reaction outcome.[2] The formation of a palladium-hydride (Pd-H) species, which is a key intermediate in the dehalogenation pathway, can be promoted by certain bases or solvents.[2]

Q3: How can I minimize homocoupling of the boronic acid?

A3: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.[5] To minimize homocoupling, the following measures are recommended:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Use of Pd(0) Catalysts: Employing a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.

  • Controlled Reaction Conditions: Maintain an inert atmosphere throughout the reaction.

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is the protonolysis of the carbon-boron bond of the boronic acid, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[7] This side reaction is influenced by factors such as pH, temperature, and the choice of base.[8] To mitigate protodeboronation:

  • Use of Boronic Esters: Boronic esters, such as MIDA boronates or pinacol esters, are often more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7][10]

  • Optimization of Reaction Conditions: Careful selection of the base and solvent system is crucial. For some unstable boronic acids, weaker bases like K₂CO₃ or K₃PO₄ may be preferable.[8]

  • Efficient Catalyst Systems: Using a highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation process.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no conversion of starting material Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure proper degassing to prevent catalyst oxidation.[9] - Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]
Low reaction temperature- Increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions.[8][11]
Inappropriate base or solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] - Try different solvent systems (e.g., dioxane/water, toluene/water, DMF).[9]
Significant dehalogenation byproduct N-H acidity of the pyrrole- Protect the pyrrole nitrogen with a suitable protecting group, such as a Boc group.[3] This can suppress dehalogenation.
Formation of Pd-H species- Avoid strong alkoxide bases if possible.[2] - Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can sometimes disfavor the dehalogenation pathway.[2]
High reaction temperature- Attempt the reaction at a lower temperature for a longer duration.
High levels of boronic acid homocoupling Presence of oxygen- Ensure rigorous degassing of all reagents and solvents and maintain a positive pressure of inert gas.[5][9]
Use of Pd(II) precatalyst- Consider using a Pd(0) catalyst source. - Add the boronic acid after the initial pre-formation of the active catalyst.
Presence of protodeboronated byproduct Unstable boronic acid- Use a more stable boronic ester derivative (e.g., MIDA or pinacol ester).[7][10] - Use fresh, high-purity boronic acid.[9]
Suboptimal pH/base- Screen weaker inorganic bases like K₂CO₃ or K₃PO₄.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized starting protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1). Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for N-Boc Protection of 1H-pyrrolo[3,2-c]pyridine Moiety

Protection of the pyrrole nitrogen can be crucial to prevent dehalogenation.[3]

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or dichloromethane.

  • Base and Boc Anhydride Addition: Add a base such as triethylamine (1.5 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.). To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the N-Boc protected product by flash column chromatography. The protected compound can then be used in the Suzuki coupling reaction.

Visualizations

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar'B(OH)₂ (Base) dehalogenation_path Dehalogenation pd_intermediate->dehalogenation_path pd_aryl_boronate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product dehalogenated_product Ar-H dehalogenation_path->dehalogenated_product homocoupling_path Homocoupling homocoupled_product Ar'-Ar' homocoupling_path->homocoupled_product protodeboronation_path Protodeboronation protodeboronated_product Ar'-H protodeboronation_path->protodeboronated_product boronic_acid Ar'B(OH)₂ boronic_acid->homocoupling_path O₂ or Pd(II) boronic_acid->protodeboronation_path H⁺ aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: Suzuki catalytic cycle and competing side reaction pathways.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_sm Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_sm dehalogenation Dehalogenation (Ar-H) Observed? check_sm->dehalogenation Identify Byproducts homocoupling Homocoupling (Ar'-Ar') Observed? dehalogenation->homocoupling No protect_nh Protect Pyrrole N-H (e.g., Boc group) dehalogenation->protect_nh Yes protodeboronation Protodeboronation (Ar'-H) Observed? homocoupling->protodeboronation No degas Improve Degassing Protocol homocoupling->degas Yes low_conversion Low Conversion of Starting Material? protodeboronation->low_conversion No boronic_ester Use Boronic Ester (MIDA, pinacol) protodeboronation->boronic_ester Yes optimize_conditions Optimize Temp, Solvent, Base low_conversion->optimize_conditions Yes optimize_base_ligand Optimize Base and Ligand (e.g., weaker base, bulky ligand) protect_nh->optimize_base_ligand pd0_catalyst Use Pd(0) Catalyst degas->pd0_catalyst fresh_boronic Use Fresh Boronic Acid boronic_ester->fresh_boronic screen_catalyst Screen Catalysts/Ligands optimize_conditions->screen_catalyst

References

Technical Support Center: Purification of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives using various techniques.

Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography

  • Question: My this compound derivative is not separating well from its impurities on a silica gel column, leading to mixed fractions. What can I do?

  • Answer: Poor separation is a common issue, often stemming from an inappropriate solvent system or interactions with the stationary phase. Here are several strategies to improve separation:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation.[1] A typical starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] For polar derivatives, consider adding a small percentage of methanol or using a gradient elution.

    • Deactivate the Silica Gel: The pyridine and pyrrole moieties can interact with acidic silica gel, causing peak tailing and potential decomposition.[2] To mitigate this, you can deactivate the silica gel. Prepare your slurry or pack your column with the chosen eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[2] Reversed-phase chromatography (C18) is another option, particularly for more polar derivatives.

    • Dry Loading: If your compound has poor solubility in the column eluent, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[3]

Issue 2: Product Decomposition on Silica Gel Column

  • Question: I suspect my this compound derivative is degrading on the silica gel column, leading to low recovery and new, unexpected spots on TLC. How can I confirm and prevent this?

  • Answer: Decomposition on silica is a known problem for certain sensitive compounds.[2]

    • Confirming Instability: To check for stability, spot your purified compound on a TLC plate, and then spot it again on the same plate after 20-30 minutes. Develop the plate and see if any new spots have appeared at different Rf values. Another method is to dissolve a small amount of the compound in the eluent, add a small amount of silica gel, stir for an hour, then run a TLC to check for degradation products.

    • Prevention Strategies:

      • Deactivation: As mentioned previously, deactivating the silica gel with a base like triethylamine is often effective.

      • Alternative Sorbents: Use less acidic stationary phases like alumina or Florisil.[2]

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal.

      • Recrystallization: If applicable, consider recrystallization as an alternative purification method that avoids contact with silica gel.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I am trying to purify my solid this compound derivative by recrystallization, but the purity is not improving significantly, or the recovery is very low. What should I do?

  • Answer: Recrystallization success is highly dependent on the choice of solvent and the cooling process.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4][5] Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) on a small scale to find the optimal one.[4]

    • Oiling Out: If your compound "oils out" (separates as a liquid instead of forming crystals), it may be because the solution is too concentrated or cooling too quickly.[4] Try using a larger volume of solvent, and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[4]

    • Low Recovery: This can be caused by using too much solvent, which keeps a significant amount of your product dissolved even after cooling.[2][4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][4] Ensure the solution is sufficiently cooled to maximize crystal formation.[2]

    • Colored Impurities: If your product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration.[4] Be aware that charcoal can also adsorb your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification technique for crude this compound derivatives?

A1: The most common initial purification method is typically flash column chromatography on silica gel.[1][6] This technique is versatile and can handle a wide range of impurities. However, the success of this method depends on the stability of the specific derivative on silica gel.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[1] Test various combinations of non-polar and polar solvents. A good starting point for many this compound derivatives could be a mixture of n-hexane and ethyl acetate.[6] For more polar derivatives, dichloromethane/methanol might be more effective. The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities.[1]

Q3: My compound is a solid. Is recrystallization a better option than column chromatography?

A3: If your compound is a solid and you can find a suitable solvent, recrystallization can be an excellent and often simpler alternative to column chromatography, especially for removing small amounts of impurities.[5] It can also be a good final purification step after chromatography to achieve high purity.

Q4: I am observing significant peak tailing in my HPLC analysis after purification. What could be the cause?

A4: Peak tailing for basic compounds like pyridine derivatives in reversed-phase HPLC is often due to interactions with residual acidic silanol groups on the stationary phase. To address this, consider using a mobile phase with a pH that neutralizes your compound (if it's ionizable), adding a competing base like triethylamine to the mobile phase, or using a column with a less acidic or end-capped stationary phase.[7]

Q5: Can I use preparative HPLC for the final purification step?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for challenging separations or for isolating small quantities of material.[8][9][10] It is often used as a final polishing step in the purification of active pharmaceutical ingredients (APIs).[9] The method development for preparative HPLC usually starts at an analytical scale to optimize the separation before scaling up.[8][10]

Data Presentation

The following table summarizes reported yields for a this compound derivative after purification, providing a benchmark for expected recovery.

CompoundPurification MethodEluent/Solvent SystemYieldPurityReference
6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSilica Gel Chromatographyn-hexane/ethyl acetate (1:2)85%N/A[6]
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSilica Gel Chromatographyn-hexane/ethyl acetate (1:2)76%N/A[6]
6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSilica Gel Chromatographyn-hexane/ethyl acetate (1:2)52%N/A[6]

N/A: Not explicitly stated in the reference, but the compounds were characterized by 1H NMR, 13C NMR, and HRMS, indicating high purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general methodology for purifying this compound derivatives.

  • Solvent System Selection: Use TLC to determine an optimal solvent system that gives your target compound an Rf of approximately 0.2-0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[3] Carefully apply the solution to the top of the silica bed using a pipette.[3]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for purifying solid this compound derivatives.

  • Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[2][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product tlc TLC Analysis (Assess Purity and Choose Method) crude->tlc solid Is the product solid? tlc->solid Decision column Column Chromatography solid->column No / Impure recrystallize Recrystallization solid->recrystallize Yes & Relatively Pure pure_column Pure Product (from Column) column->pure_column pure_recrystallize Pure Product (from Recrystallization) recrystallize->pure_recrystallize analysis Purity Analysis (TLC, HPLC, NMR) pure_column->analysis pure_recrystallize->analysis Troubleshooting_Tree Troubleshooting Decision Tree for Column Chromatography start Poor Separation in Column Chromatography q1 Is there peak tailing? start->q1 a1_yes Deactivate Silica with Triethylamine q1->a1_yes Yes q2 Is the Rf value optimal (0.2-0.4)? q1->q2 No a1_yes->q2 a2_no Optimize Eluent System (TLC Screening) q2->a2_no No q3 Is the compound stable on silica? q2->q3 Yes a2_no->q3 a3_no Use Alternative Phase (Alumina, Reversed-Phase) q3->a3_no No a3_yes Consider Gradient Elution or Dry Loading q3->a3_yes Yes

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot it?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[1][2]

    • Troubleshooting:

      • If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), ensure proper in situ reduction to Pd(0). This can sometimes be facilitated by the amine or phosphine ligand, but might be inefficient.[1][3]

      • Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst (e.g., G3-XPhos, G4-RuPhos) which can generate the active LPd(0) species more efficiently upon exposure to a base.[1]

      • Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) species is sensitive to oxygen.[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[4][5]

    • Troubleshooting:

      • The choice of ligand is highly dependent on the nature of the amine and the aryl halide.[1][4] For sterically hindered or electron-poor aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[4][5][6]

      • Consult ligand selection guides which often categorize ligands based on the amine coupling partner (e.g., primary amines, secondary amines, amides).[1]

  • Suboptimal Base: The base is essential for deprotonating the amine, allowing it to coordinate to the palladium center.[7][8][9]

    • Troubleshooting:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for high reaction rates.[1][3]

      • If your substrates are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher reaction temperatures.[3][10]

      • The solubility of the base can be a limiting factor. In such cases, using a combination of an inorganic base with a soluble organic base like DBU can be beneficial.[1]

  • Poor Solvent Choice or Quality: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[1][11][12][13][14]

    • Troubleshooting:

      • Commonly used solvents include toluene, dioxane, and THF.[10][11] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[15]

      • Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]

      • If solubility is an issue, consider using a co-solvent.[10] For reactions with aryl iodides, less polar solvents like toluene are often preferred to prevent the precipitation of iodide salts which can inhibit the catalyst.[16]

  • Reaction Temperature and Time: These parameters are crucial for reaction kinetics.

    • Troubleshooting:

      • Typical reaction temperatures range from 80-100°C.[1] Challenging substrates may require higher temperatures.

      • For thermally sensitive substrates, it might be necessary to use lower temperatures in combination with a stronger base or a more active catalyst system.[1]

      • Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Formation of Side Products

Question: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or biaryl formation. What can I do to minimize these?

Answer:

Side product formation is a common issue and is often related to the stability of the catalytic intermediates and the relative rates of the desired and undesired reaction pathways.

Potential Causes and Troubleshooting Steps:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Troubleshooting:

      • This side reaction can compete with reductive elimination, particularly when the desired C-N bond formation is slow.[6]

      • Optimize the ligand. A more electron-donating and sterically bulky ligand can often favor the desired reductive elimination.

      • Re-evaluate the base and solvent combination.

  • Homocoupling/Biaryl Formation: This leads to the formation of a biaryl compound from two molecules of the aryl halide.

    • Troubleshooting:

      • This can be more prevalent with highly reactive aryl halides.

      • Adjusting the catalyst-to-ligand ratio can sometimes suppress this side reaction.

      • Lowering the reaction temperature might also be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source for my reaction?

A1: The choice of palladium source depends on the desired reactivity and the practicality of the setup.

  • Pd(0) sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be more sensitive to air.[1]

  • Pre-catalysts (e.g., G3-XPhos): These are often the most reliable choice. They are typically air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more consistent results and often allowing for lower catalyst loadings.[1]

Q2: What is the general reactivity order of aryl halides in Buchwald-Hartwig amination?

A2: Contrary to many other cross-coupling reactions, the reactivity order for Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] Aryl iodides can be challenging because the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, inhibiting the catalyst.[3] Aryl chlorides are often challenging due to the strength of the C-Cl bond, typically requiring more specialized, electron-rich, and bulky ligands for efficient oxidative addition.[7][17]

Q3: Can I use water in my Buchwald-Hartwig reaction?

A3: While the reaction is generally run under anhydrous conditions, small amounts of water can sometimes be tolerated and may even be beneficial for the reduction of Pd(II) to Pd(0).[3] There are also specific protocols developed for running the reaction in aqueous systems or even neat.[11] However, for general optimization and reproducibility, starting with anhydrous and degassed solvents is recommended.

Q4: My starting materials are poorly soluble. What can I do?

A4: Insolubility is a common reason for reaction failure.[1]

  • Solvent Screening: Experiment with different solvents or solvent mixtures in which your starting materials have better solubility.[1] Toluene, dioxane, THF, and t-amyl alcohol are common choices.[1]

  • Increased Temperature: Higher temperatures can improve solubility.

  • Stirring: Ensure vigorous stirring, especially when using insoluble inorganic bases, to maximize the contact between reactants.[1] Sonication has also been reported to improve reactions with poorly soluble bases.[18]

Q5: How critical is the exclusion of air from the reaction?

A5: It is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[3] It is essential to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents to ensure the longevity and activity of the catalyst.

Data Presentation

Table 1: General Guide for Base Selection

BasepKaHAdvantagesDisadvantages
NaOtBu ~19High reaction rates, allows for lower catalyst loadings.[3]Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[3]
LHMDS ~26Useful for substrates with protic functional groups and for low-temperature aminations.[3]The solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[3]
Cs₂CO₃ ~10.3Excellent functional group tolerance.[3][19]More expensive, can be difficult to stir on a large scale.[3]
K₃PO₄ / K₂CO₃ ~12.3 / ~10.3Good functional group tolerance, economically attractive.[3]Often require higher catalyst loadings and longer reaction times.[3]

Table 2: Common Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Toluene 111Non-polarA very common and effective solvent.[11] Preferred for aryl iodides.[3]
1,4-Dioxane 101Polar aproticAlso a very common solvent.[11] Miscible with water.
THF 66Polar aproticLower boiling point, useful for reactions at moderate temperatures.[1]
t-Amyl alcohol 102Polar proticCan be beneficial for certain substrate combinations.[1]
n-BuOH 118Polar proticAnother alcoholic solvent option.[1]

Experimental Protocols

A general experimental protocol for a small-scale Buchwald-Hartwig amination is provided below. Note that the optimal conditions (ligand, base, solvent, temperature) will vary depending on the specific substrates.

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%). If using a pre-catalyst, add it directly (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(X)L) Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + R'R''NH Deprotonation Amido Complex (Ar-Pd(II)(NR'R'')L) Amine_Coordination->Deprotonation + Base - Base-H+X- Deprotonation->Pd(0)L Reductive Elimination + Ar-NR'R'' Product Desired Product: Aryl Amine Start Start with Pd(0) Source & Ligand (L) Start->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Catalyst System - Active Pd(0)? - Correct Ligand? Start->Check_Catalyst Check_Base_Solvent 2. Base & Solvent - Appropriate Strength/Solubility? - Anhydrous/Degassed? Check_Catalyst->Check_Base_Solvent If catalyst is ok Check_Conditions 3. Reaction Conditions - Temperature? - Time? Check_Base_Solvent->Check_Conditions If base/solvent ok Check_Reagents 4. Reagent Quality - Purity of Starting Materials? Check_Conditions->Check_Reagents If conditions ok Success Reaction Optimized Check_Reagents->Success If reagents ok Ligand_Selection_Logic Substrate Aryl Halide (Ar-X) Aryl_Chloride Ar-Cl (Strong C-Cl bond) Substrate->Aryl_Chloride Aryl_Bromide Ar-Br (Good Reactivity) Substrate->Aryl_Bromide Aryl_Iodide Ar-I (Catalyst Inhibition Risk) Substrate->Aryl_Iodide Ligand_Choice Ligand Selection Aryl_Chloride->Ligand_Choice Aryl_Bromide->Ligand_Choice Aryl_Iodide->Ligand_Choice Bulky_Electron_Rich Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) Ligand_Choice->Bulky_Electron_Rich For Ar-Cl or hindered substrates Standard_Ligands Standard Bidentate/Monodentate Ligands (e.g., BINAP, DPPF) Ligand_Choice->Standard_Ligands For Ar-Br/Ar-I (general cases)

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Guides

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

You are attempting to synthesize a 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative via a Suzuki-Miyaura coupling, but are observing low or no formation of the desired product.

G start Low/No Yield catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst Is the catalyst active? base Check Base and Solvent System catalyst->base If catalyst is appropriate, check base/solvent. catalyst_sol Solution: Switch to a more robust catalyst. - Use Pd(PPh₃)₄ or Pd(dppf)Cl₂. - Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃. catalyst->catalyst_sol conditions Verify Reaction Conditions base->conditions If base/solvent are suitable, verify conditions. base_sol Solution: Optimize the base and solvent. - Use K₂CO₃ or K₃PO₄. - Ensure adequate solubility of the base. - A common solvent system is 1,4-dioxane/water. base->base_sol reagents Assess Reagent Quality conditions->reagents If conditions are correct, check reagents. conditions_sol Solution: Adjust reaction parameters. - Ensure rigorous degassing to maintain an inert atmosphere. - Increase temperature; reactions are often run at 85-125°C. - Extend reaction time and monitor by TLC/LC-MS. conditions->conditions_sol reagents_sol Solution: Verify reagent integrity. - Check for boronic acid decomposition (protodeboronation). - Use fresh, high-purity starting materials. reagents->reagents_sol

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Steps:

  • Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaromatic substrates, standard catalysts may not be optimal. The pyridine nitrogen can coordinate to the palladium, inhibiting its activity.

    • Recommendation: For the Suzuki coupling of this compound derivatives, Pd(PPh₃)₄ has been used successfully.[1] If using a Pd(II) source like Pd(OAc)₂, consider employing bulky, electron-rich phosphine ligands which can facilitate the oxidative addition step.[2]

  • Check Base and Solvent System: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction.

    • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used base for this type of coupling.[1] The solvent system needs to facilitate the dissolution of both the organic and inorganic reagents. A mixture of 1,4-dioxane and water is a standard choice.[1]

  • Verify Reaction Conditions: Suzuki couplings are sensitive to oxygen.

    • Recommendation: Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If the reaction is sluggish, a gradual increase in temperature (e.g., to 125°C) may be necessary.[1]

  • Assess Reagent Quality: Degradation of the boronic acid (protodeboronation) is a common side reaction that consumes the coupling partner.

    • Recommendation: Use fresh boronic acid or consider more stable derivatives like pinacol esters. Ensure the this compound is pure.

Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination

When attempting a Buchwald-Hartwig amination, you observe initial product formation which then stalls, or the reaction mixture turns black, indicating catalyst decomposition (formation of palladium black).

G start Catalyst Deactivation (Reaction stalls, turns black) ligand Evaluate Ligand Choice & Ratio start->ligand Is the ligand stabilizing Pd(0)? base_choice Assess Base Strength & Type ligand->base_choice If ligand is appropriate, check base. ligand_sol Solution: Use a more robust ligand. - Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for heteroaromatic amines. - Increase ligand to palladium ratio slightly. ligand->ligand_sol temp Check Reaction Temperature base_choice->temp If base is suitable, check temperature. base_sol Solution: Use a suitable base. - Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. - The choice of base can be critical and may require screening. base_choice->base_sol atmosphere Verify Inert Atmosphere temp->atmosphere If temperature is optimal, verify atmosphere. temp_sol Solution: Optimize temperature. - Excessively high temperatures can lead to catalyst decomposition. - Attempt the reaction at a lower temperature (e.g., 65-80°C) for a longer duration. temp->temp_sol atmosphere_sol Solution: Ensure strict anaerobic conditions. - Oxygen can oxidize phosphine ligands and the Pd(0) catalyst. - Use freshly distilled/dried solvents and degas thoroughly. atmosphere->atmosphere_sol

Caption: Troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

Detailed Steps:

  • Evaluate Ligand Choice & Ratio: The ligand stabilizes the active Pd(0) species. For challenging substrates like this compound, the ligand choice is paramount.

    • Recommendation: Based on protocols for similar bromopyridines and indazoles, bulky biarylphosphine ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are excellent starting points.[3][4] Using modern precatalysts that incorporate these ligands can also improve catalyst stability and activity.

  • Assess Base Strength & Type: The base can influence catalyst stability.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[3][4] The optimal base may need to be screened for your specific amine coupling partner.

  • Check Reaction Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition.

    • Recommendation: Attempt the reaction at a milder temperature (e.g., 65-100°C) and monitor for conversion over a longer period.[3][4]

  • Verify Inert Atmosphere: Oxygen is detrimental to the catalyst and ligands.

    • Recommendation: Ensure rigorous exclusion of air by using Schlenk techniques or a glovebox. Solvents should be anhydrous and thoroughly degassed.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best for my desired transformation with this compound?

A1: The choice depends on the desired bond formation:

  • C-C (Aryl) Bond: The Suzuki-Miyaura coupling is highly recommended due to the commercial availability of a wide range of boronic acids, mild reaction conditions, and low toxicity of byproducts.[1][2]

  • C-N Bond: The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines to form N-aryl derivatives.[3][5]

  • C-C (Alkynyl) Bond: The Sonogashira coupling is the standard method for reacting with terminal alkynes.[6][7]

  • C-C (Alkenyl) Bond: The Heck reaction is used to couple with alkenes to form vinyl-substituted products.[8][9]

Q2: I'm performing a Suzuki coupling. What catalyst and conditions should I start with?

A2: Based on a successful synthesis of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the following conditions are a strong starting point[1]:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water

  • Temperature: 125°C (Microwave irradiation was used in the cited procedure, but conventional heating can be adapted).

Q3: The pyrrolo[3,2-c]pyridine core has an acidic N-H proton. Do I need to protect it before the cross-coupling reaction?

A3: It depends on the reaction conditions and the specific coupling partners. While many modern cross-coupling protocols can tolerate free N-H groups, protection can sometimes be beneficial.[10] For instance, in the cited Suzuki protocol, the nitrogen was substituted with a 3,4,5-trimethoxyphenyl group, which also serves as a protecting group.[1] If you are experiencing side reactions or low yields, protection of the pyrrole nitrogen (e.g., with a BOC, SEM, or benzyl group) should be considered.

Q4: My Sonogashira coupling is not working. What are some common issues?

A4: For Sonogashira couplings with N-heterocyclic halides, common issues include:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[6][7] Copper-free conditions are also possible but may require specific ligands.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base and sometimes as a solvent.[6]

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne. Ensure the reaction is performed under strictly anaerobic conditions.

Q5: Can I use Heck coupling for this substrate? What conditions should I try?

A5: Yes, Heck coupling should be feasible. For related bromopyridine substrates, typical conditions include[8][11]:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often used.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃).

  • Solvent: Polar aprotic solvents like DMF or NMP are common.

  • Temperature: Elevated temperatures (100-140°C) are usually required.

Data and Protocols

Quantitative Data Summary

The following table summarizes yields for a Suzuki-Miyaura coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids, providing a baseline for expected outcomes.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)[1]
12-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)Dioxane/H₂O1252676
24-Ethoxyphenylboronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)Dioxane/H₂O1252657
34-Nitrophenylboronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)Dioxane/H₂O1252651
Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling [1]

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a Combine Reactants: - 6-Bromo-pyrrolo[3,2-c]pyridine deriv. - Arylboronic acid (1.5 equiv) - K₂CO₃ (5 equiv) - Pd(PPh₃)₄ (0.06 equiv) b Add Solvents: - 1,4-Dioxane - H₂O a->b c Degas with N₂ b->c d React in Microwave (125°C, 26 min) c->d e Extract with Ethyl Acetate d->e f Purify via Chromatography e->f

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the respective arylboronic acid (1.5 equiv), K₂CO₃ (5.0 equiv), and Pd(PPh₃)₄ (0.06 equiv).

  • Solvent Addition: Add 1,4-dioxane and H₂O (typically in a 3:1 to 4:1 ratio).

  • Inerting: Seal the vial and degas the mixture by bubbling nitrogen through the solution for several minutes.

  • Reaction: Heat the mixture in a microwave reactor to 125 °C for approximately 26 minutes. Monitor the reaction completion by TLC or LC-MS.

  • Workup: After cooling, extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination (Based on analogous bromopyridines)[3][4]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a base (e.g., NaOtBu or LiHMDS, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., 65-100 °C) with stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

References

troubleshooting failed reactions involving 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-1H-pyrrolo[3,2-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges stem from the electronic properties of the pyrrolo[3,2-c]pyridine scaffold. The presence of the unprotected N-H group on the pyrrole ring can lead to side reactions and lower yields. Specifically, the lone pair of electrons on the pyrrole nitrogen can interfere with the palladium catalyst, leading to catalyst inhibition or deactivation. For this reason, N-protection is often recommended.[1]

Q2: Why is N-protection of this compound often necessary?

N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is frequently employed to improve reaction outcomes. The Boc group is sterically bulky and electronically withdrawing, which prevents the pyrrole nitrogen from interfering with the catalytic cycle of palladium-catalyzed reactions. This often leads to higher yields and cleaner reaction profiles by minimizing side reactions such as dehalogenation.[1]

Q3: What are the common side reactions observed in failed or low-yielding reactions with this compound?

Common side reactions in cross-coupling reactions include:

  • Dehalogenation: The bromine atom is replaced by a hydrogen atom. This can be caused by various factors, including the presence of trace palladium hydride species or impurities in the reaction mixture.[1]

  • Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself to form a dimer. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[2][3][4][5]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed back to the corresponding arene, particularly at high temperatures and in aqueous basic conditions.[3]

Q4: In what biological pathways are derivatives of 1H-pyrrolo[3,2-c]pyridine active?

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant activity as kinase inhibitors. They have been investigated as inhibitors of FMS kinase, Fibroblast Growth Factor Receptors (FGFRs), and as colchicine-binding site inhibitors targeting tubulin polymerization in cancer cells.[6][7][8][9][10][11] These compounds can interfere with signaling pathways crucial for cell proliferation, survival, and migration, such as the MAPK and mTOR pathways.[12]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the desired cross-coupled product.

This is a common issue, and a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.

G cluster_start Start cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_protection Substrate Modification cluster_solution Solution start Low/No Yield Observed reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid) start->reagent_quality catalyst_activity Verify Catalyst Activity (Fresh Catalyst/Ligand) reagent_quality->catalyst_activity Reagents OK? solution Improved Yield reagent_quality->solution Impure Reagents degassing Ensure Rigorous Degassing (Remove O2) catalyst_activity->degassing Catalyst OK? catalyst_activity->solution Inactive Catalyst base_solvent Optimize Base and Solvent degassing->base_solvent Degassing Thorough? degassing->solution Oxygen Present temperature Adjust Temperature base_solvent->temperature Conditions Optimized? base_solvent->solution Suboptimal Conditions nh_protection Consider N-H Protection (e.g., Boc group) temperature->nh_protection Still Low Yield? temperature->solution Incorrect Temperature nh_protection->solution

Troubleshooting Workflow for Suzuki Coupling

Detailed Troubleshooting Steps:

  • Issue: Catalyst Inhibition. The pyridine and pyrrole nitrogens can coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center. Consider using a pre-catalyst that forms the active Pd(0) species more readily. N-protection of the pyrrole nitrogen with a Boc group is highly recommended.[1]

  • Issue: Boronic Acid Homocoupling. This side reaction is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[3][5]

  • Issue: Dehalogenation of this compound. This occurs when the organopalladium intermediate reacts with a proton source.

    • Solution: Use anhydrous and thoroughly degassed solvents. Ensure the purity of all reagents to avoid introducing proton sources. N-protection of the pyrrole can also suppress this side reaction.[1]

  • Issue: Protodeboronation of Boronic Acid. This is the hydrolysis of the boronic acid, which is more likely at high temperatures.

    • Solution: Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters). Optimize the reaction temperature and time to avoid prolonged heating.

ParameterCondition ACondition BRationale
Substrate Unprotected this compoundN-Boc-6-Bromo-1H-pyrrolo[3,2-c]pyridineN-protection prevents catalyst inhibition and side reactions.[1]
Catalyst Pd(PPh₃)₄SPhos Pd G3Bulky ligands like SPhos are often more effective for heteroaryl couplings.
Base Na₂CO₃K₃PO₄Stronger, non-nucleophilic bases can be more effective for challenging couplings.[13]
Solvent 1,4-Dioxane/H₂OToluene/H₂OSolvent choice can impact solubility and reaction kinetics.
Temperature 80 °C100 °CHigher temperatures may be required for less reactive substrates, but can also increase side reactions.
Buchwald-Hartwig Amination

Problem: Low conversion or failed amination reaction.

G cluster_start Start cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_solution Solution start Low Conversion in Buchwald-Hartwig Amination ligand Select Appropriate Ligand (e.g., BINAP, bulky phosphines) start->ligand pd_source Verify Palladium Source ligand->pd_source Ligand Suitable? solution Successful Amination ligand->solution Suboptimal Ligand base_choice Screen Bases (NaOtBu, LHMDS, Cs2CO3) pd_source->base_choice Pd Source Active? solvent Choose Anhydrous Solvent (Toluene, THF) base_choice->solvent Base Effective? base_choice->solution Incorrect Base temperature Optimize Temperature solvent->temperature Solvent Anhydrous? solvent->solution Solvent not Anhydrous temperature->solution

Troubleshooting Workflow for Buchwald-Hartwig Amination

Detailed Troubleshooting Steps:

  • Issue: Ineffective Catalyst System. The choice of ligand is crucial for the success of Buchwald-Hartwig aminations.

    • Solution: For challenging substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required. Bidentate phosphine ligands like BINAP have also been shown to be effective.[14][15]

  • Issue: Inappropriate Base. The base plays a critical role in the catalytic cycle, and its choice can significantly impact the reaction outcome.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base may need to be optimized for the specific amine being coupled.[16]

  • Issue: N-H Interference. Similar to Suzuki couplings, the unprotected pyrrole N-H can interfere with the reaction.

    • Solution: Protecting the pyrrole nitrogen with a Boc group is a reliable strategy to improve yields and prevent side reactions.

LigandBaseTypical Amine SubstrateNotes
BINAPNaOtBuPrimary and secondary aminesA good starting point for screening.[17]
BrettPhosLHMDSPrimary amines, tolerates functional groupsEffective for primary amines and offers good functional group tolerance.[15]
RuPhosLiHMDSSecondary aminesOften shows excellent efficacy for coupling with secondary amines.
XantPhosCs₂CO₃Amides, AnilinesA less basic option that can be suitable for base-sensitive substrates.[18]
Sonogashira Coupling

Problem: Low yield or formation of alkyne homocoupling (Glaser coupling) byproduct.

Detailed Troubleshooting Steps:

  • Issue: Alkyne Homocoupling. This is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.

    • Solution: Perform the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst, thus avoiding Glaser coupling.[19][20][21][22][23]

  • Issue: Catalyst Deactivation. The catalyst can be deactivated by impurities or by the substrate itself.

    • Solution: Use high-purity reagents and anhydrous, degassed solvents. Ensure the palladium catalyst is active.

  • Issue: Ineffective Base. The choice of base is important for the deprotonation of the terminal alkyne.

    • Solution: An amine base such as triethylamine or diisopropylethylamine is typically used. In copper-free conditions, other bases like cesium carbonate may be employed.[19]

ParameterTraditional SonogashiraCopper-Free SonogashiraRationale for Copper-Free
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI co-catalystPd catalyst with a specific ligand (e.g., cataCXium A)Avoids Glaser homocoupling of the alkyne.[19][23]
Base Amine base (e.g., Et₃N)Often a carbonate base (e.g., Cs₂CO₃) or an amineThe choice of base is adapted to the copper-free system.
Atmosphere Inert atmosphereStrictly inert atmosphereExclusion of oxygen is critical in both, but especially to prevent Glaser coupling in the traditional method.
Side Reactions Glaser homocouplingReduced or no Glaser couplingThe primary advantage of omitting the copper co-catalyst.

Experimental Protocols

N-Boc Protection of this compound

Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-6-Bromo-1H-pyrrolo[3,2-c]pyridine.

General Protocol for Suzuki-Miyaura Coupling

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., SPhos Pd G3, 2-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway Diagram

Derivatives of 1H-pyrrolo[3,2-c]pyridine often function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway where such an inhibitor might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FGFR, FMS) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression transcription->gene_expression cell_response Cell Proliferation, Survival, Migration gene_expression->cell_response inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative (Inhibitor) inhibitor->receptor Inhibition

Simplified Kinase Inhibitor Signaling Pathway

References

Technical Support Center: Monitoring 6-Bromo-1H-pyrrolo[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that require monitoring?

A1: The most common reaction is the Suzuki-Miyaura cross-coupling, where the bromo-substituted pyridine is coupled with a boronic acid or ester.[1][2][3] This reaction is versatile for creating carbon-carbon bonds and synthesizing a variety of derivatives. Monitoring is crucial to optimize reaction conditions, determine reaction completion, and identify potential side products.

Q2: Which analytical techniques are best suited for monitoring these reactions?

A2: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for monitoring the progress of these reactions.[4][5] HPLC offers excellent separation of reactants, products, and byproducts, allowing for accurate quantification.[4] qNMR provides detailed structural information and can be used for in-situ monitoring without the need for sample workup.[6][7] Gas Chromatography (GC) may also be suitable for more volatile derivatives, often requiring a derivatization step.[8]

Q3: What are the expected side products or impurities in a Suzuki-Miyaura coupling reaction with this compound?

A3: Common impurities include homocoupling products of the boronic acid, debromination of the starting material, and formation of phenol byproducts.[9] Additionally, impurities can arise from the palladium catalyst ligands.[10] Careful control of reaction conditions, such as ensuring an inert atmosphere, can minimize the formation of these side products.[1]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound or its derivatives.

  • Possible Cause: Secondary interactions with residual silanols on the HPLC column. The basic nature of the pyridine nitrogen can lead to strong interactions with acidic silanol groups.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to saturate the active sites on the stationary phase.[11]

    • Adjust pH: For basic compounds like pyridines, lowering the mobile phase pH can improve peak shape.[12]

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Overload: Dilute the sample to avoid overloading the column, which can lead to peak distortion.[13][14]

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare the mobile phase accurately by weighing components rather than measuring by volume. Ensure the mobile phase is thoroughly degassed.[15]

    • Temperature Control: Use a column oven to maintain a stable temperature, as even small fluctuations can affect retention times.[16]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of analyses.[16]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination in the sample, solvent, or carryover from previous injections.

  • Troubleshooting Steps:

    • Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peaks are from the system.

    • Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent to remove residual sample.

    • Fresh Solvents: Prepare fresh mobile phase with high-purity solvents.[17]

NMR Analysis

Issue 1: Difficulty in obtaining a quantitative NMR (qNMR) spectrum.

  • Possible Cause: Poor signal-to-noise ratio, overlapping peaks, or improper selection of an internal standard.

  • Troubleshooting Steps:

    • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that do not overlap with other peaks in the spectrum.[5]

    • Internal Standard: Select an internal standard that is soluble in the NMR solvent, does not react with the sample, and has a simple spectrum with peaks in a clear region.

    • Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all nuclei being quantified.

Issue 2: In-situ monitoring shows broad peaks.

  • Possible Cause: The reaction mixture is not homogeneous, or paramagnetic species are present.

  • Troubleshooting Steps:

    • Mixing: For heterogeneous reactions, ensure adequate mixing within the NMR tube. Specialized inserts or techniques may be required.[18]

    • Catalyst Choice: Some palladium catalysts can be paramagnetic, leading to peak broadening. If possible, consider alternative catalysts.

Data Presentation

Table 1: Representative HPLC Method Parameters for Reaction Monitoring

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

Table 2: Example Reaction Monitoring Data by HPLC

Time (minutes)% this compound% Product
01000
107525
303070
60595
90<1>99

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction
  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water). This also serves to precipitate salts.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[17]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system using the parameters outlined in Table 1.

    • Integrate the peak areas for the starting material (this compound) and the desired product.

    • Calculate the percent conversion by comparing the peak area of the starting material at different time points to its initial peak area.

Protocol 2: In-Situ NMR Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve the this compound, boronic acid, base, and a suitable internal standard in a deuterated solvent.

    • Acquire an initial 1H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Add the palladium catalyst to the NMR tube to initiate the reaction.

    • Acquire 1H NMR spectra at regular intervals.[6]

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for the starting material and the product.

    • Integrate these peaks relative to the internal standard to determine the concentration of each species over time.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Start Reaction Mixture Aliquot Quench Quench and Dilute Start->Quench Filter Filter (0.22 µm) Quench->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate Calculate Calculate % Conversion Integrate->Calculate Result Reaction Progress Calculate->Result

Caption: HPLC Reaction Monitoring Workflow.

Troubleshooting_Logic Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions? Problem->Cause1 Solution1a Add Mobile Phase Modifier (TEA/TFA) Cause1->Solution1a Yes Cause2 Column Overload? Cause1->Cause2 No Solution1b Adjust Mobile Phase pH Solution1a->Cause2 Issue Persists Solution1c Use Base-Deactivated Column Solution2 Dilute Sample Cause2->Solution2 Yes End_Unresolved End_Unresolved Cause2->End_Unresolved No End End Solution2->End Resolved

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A frequently cited route starts from commercially available 2-bromo-5-methylpyridine. This multi-step synthesis involves oxidation, nitration, formation of an enamine intermediate, and a reductive cyclization to form the desired pyrrolopyridine core.[1][2]

Q2: What are the critical steps and potential hazards to consider during scale-up?

A2: The nitration step using fuming nitric acid in sulfuric acid is highly exothermic and requires careful temperature control, especially on a larger scale. The use of m-chloroperbenzoic acid (m-CPBA) for oxidation also requires temperature management to prevent runaway reactions. Handling of iron powder for the reductive cyclization on a large scale can also pose challenges in terms of charging, mixing, and quenching.

Q3: How can I purify the final product on a large scale?

A3: While laboratory-scale purification often employs silica gel column chromatography, this method is generally not economically viable for large-scale production.[1] Recrystallization is a more practical approach for purifying this compound at scale. Screening for suitable solvent systems is crucial. A mixture of n-hexane and ethyl acetate has been used for chromatographic purification and could be a starting point for developing a recrystallization protocol.[2]

Q4: What are the typical yields for the synthesis of this compound?

A4: The overall yield for the multi-step synthesis is not explicitly stated in the provided literature. However, yields for analogous steps in the synthesis of related compounds vary, with some Suzuki coupling reactions using the bromo-pyrrolopyridine intermediate reporting yields from 32% to 85%.[1] Optimizing each step of the synthesis is critical to achieving a good overall yield on a larger scale.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 2-bromo-5-methylpyridine to its N-oxide
  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider a slight increase in reaction temperature or extending the reaction time. Ensure the m-CPBA used is of high purity and activity.

  • Possible Cause 2: Degradation of the product.

    • Troubleshooting: The reaction can be exothermic. Maintain strict temperature control, typically at 0°C to room temperature, to prevent over-oxidation or side reactions. Ensure a controlled rate of addition of the oxidizing agent.

Problem 2: Poor Selectivity and Formation of Byproducts during Nitration
  • Possible Cause 1: Incorrect reaction temperature.

    • Troubleshooting: This step is highly sensitive to temperature. The reaction should be performed at a low temperature (e.g., 0-10°C) with efficient stirring to ensure even heat distribution. A slow, controlled addition of the nitrating agent is crucial.

  • Possible Cause 2: Incorrect ratio of nitrating agents.

    • Troubleshooting: The ratio of fuming nitric acid to sulfuric acid is critical for controlling the nitrating species. Ensure accurate measurement and use of the specified amounts.

Problem 3: Difficulty in Isolating the Product after Reductive Cyclization with Iron
  • Possible Cause 1: Formation of a complex mixture with iron salts.

    • Troubleshooting: After the reaction, a thorough workup is necessary. This typically involves filtering off the iron powder and salts, followed by adjusting the pH of the filtrate to precipitate the product or enable extraction.[1] Washing the crude product with a suitable solvent can help remove residual iron salts.

  • Possible Cause 2: Product loss during extraction.

    • Troubleshooting: Ensure the pH is adjusted correctly to the point where the product is least soluble in the aqueous phase and most soluble in the organic extraction solvent (e.g., ethyl acetate).[1] Multiple extractions with the organic solvent will improve recovery.

Experimental Protocols

A representative synthesis of this compound is summarized in the table below, based on reported procedures.[1][2]

StepReactionKey ReagentsTypical Conditions
1Oxidation2-bromo-5-methylpyridine, m-chloroperbenzoic acid (m-CPBA)Dichloromethane (DCM), 0°C to room temperature
2Nitration2-bromo-5-methylpyridine-1-oxide, Fuming Nitric Acid, Sulfuric Acid0-10°C
3Enamine Formation2-bromo-5-methyl-4-nitropyridine 1-oxide, N,N-dimethylformamide dimethyl acetal (DMF-DMA)N,N-dimethylformamide (DMF)
4Reductive Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, Iron powder, Acetic acid100°C, 5 hours

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Starting Material cluster_1 Step 1: Oxidation cluster_2 Step 2: Nitration cluster_3 Step 3: Enamine Formation cluster_4 Step 4: Reductive Cyclization 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Oxidation 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->Oxidation m-CPBA Nitration 2-bromo-5-methyl-4-nitropyridine 1-oxide Oxidation->Nitration Fuming HNO3, H2SO4 Enamine (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine-1-oxide Nitration->Enamine DMF-DMA Cyclization This compound Enamine->Cyclization Fe, Acetic Acid

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield in Reductive Cyclization

G cluster_0 Problem cluster_1 Possible Causes cluster_2 Troubleshooting Actions Problem Low yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Inefficient Workup/Isolation Problem->Cause3 Action1 Monitor reaction by TLC/HPLC Increase reaction time or temperature Cause1->Action1 Action2 Ensure inert atmosphere Control temperature carefully Cause2->Action2 Action3 Optimize pH for extraction Perform multiple extractions Improve filtration of iron salts Cause3->Action3

Caption: Troubleshooting guide for the reductive cyclization step.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo-aza-indoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aza-indole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The functionalization of this core, often through the strategic introduction of substituents, is crucial for modulating biological activity. Bromo-aza-indoles serve as versatile precursors for such modifications, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of bromo-aza-indole isomers in three key transformations: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data from the literature.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of bromo-aza-indoles in cross-coupling reactions is influenced by the position of both the bromine atom and the nitrogen atom in the pyridine ring. The electron-deficient nature of the pyridine ring can affect the oxidative addition step in the catalytic cycle. While a direct head-to-head comparison under identical conditions for all isomers is not extensively documented in a single study, a compilation of data from various sources provides valuable insights into their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The following table summarizes representative yields for the coupling of various bromo-aza-indoles with arylboronic acids.

Bromo-aza-indole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-7-azaindole (N-protected)Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60-85[1]
5-Bromo-7-azaindoleSecondary aminesP1 (1 mol %)LiHMDS---High[2]
6-Chloro-7-azaindolePhenylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O605-891-99[3]
3-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[4]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[4]

Note: Reaction conditions and substrates may vary between studies, affecting direct comparability of yields.

Heck Reaction

The Heck reaction enables the arylation of alkenes. Quantitative, comparative data for the Heck reaction across different bromo-aza-indole isomers is less common in the literature. However, successful Heck couplings have been reported for various bromo-aza-indoles, indicating their utility in this transformation.

Bromo-aza-indole DerivativeAlkeneCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
5-BromoindoleStyreneNa₂PdCl₄ / SPhosNa₂CO₃MeCN/H₂O150 (MW)15 min>95[5]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEA-800 rpm (ball mill)90 minModerate[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.

Bromo-aza-indole IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
4-Bromo-7-azaindole (N-substituted)Various aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002.5-388-94[7]
5-Bromo-7-azaindoleVarious secondary aminesP1 / L1LiHMDS---Good to Excellent[2]
6-Bromo-1H-indazoleSecondary amineRuPhos precatalystLiHMDSTHF65-High[8]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, based on established procedures for bromo-aza-indoles and related heterocycles.

Protocol 1: Suzuki-Miyaura Coupling of Bromo-aza-indoles

Materials:

  • Bromo-aza-indole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-aza-indole, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[9]

  • Add the degassed solvent system to the reaction mixture via syringe.[9]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of Bromo-aza-indoles

Materials:

  • Bromo-aza-indole derivative (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the bromo-aza-indole, palladium catalyst, and ligand in the solvent.

  • Add the base and the alkene to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of Bromo-aza-indoles

Materials:

  • Bromo-aza-indole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%)[8]

  • Base (e.g., LiHMDS, 1 M solution in THF, 2.0 mmol)[8]

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the bromo-aza-indole, amine, and palladium precatalyst.[8]

  • Evacuate and backfill the tube with an inert gas three times.[8]

  • Add the anhydrous solvent via syringe.[8]

  • Add the base dropwise to the stirred reaction mixture.[8]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[8]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Visualizing Reaction Workflows and Signaling Pathways

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Bromo-aza-indole, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (80-120°C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J Pure Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Aza-indole Derivatives

Aza-indoles are prominent scaffolds in the development of kinase inhibitors, often targeting pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes AzaIndole Aza-indole Inhibitor AzaIndole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an aza-indole derivative.

References

A Comparative Guide to 6-Bromo-1H-pyrrolo[3,2-c]pyridine and Other Brominated Heterocycles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, brominated heterocycles serve as indispensable building blocks for the construction of complex molecular architectures. Their utility primarily lies in their susceptibility to a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides an objective comparison of 6-Bromo-1H-pyrrolo[3,2-c]pyridine with other common brominated heterocycles in key synthetic transformations, supported by experimental data.

Introduction to this compound

This compound, a member of the azaindole family, is a versatile scaffold in medicinal chemistry. Its fused bicyclic system, combining the features of a pyridine and a pyrrole ring, offers a unique three-dimensional structure and electronic properties that are attractive for designing molecules with specific biological activities. The bromine atom at the 6-position provides a reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of kinase inhibitors and other therapeutic agents.

Comparative Performance in Cross-Coupling Reactions

The reactivity of brominated heterocycles in cross-coupling reactions is influenced by factors such as the nature of the heterocyclic core, the position of the bromine atom, and the electronic effects of other substituents. This section provides a comparative overview of the performance of this compound against other representative brominated heterocycles in three widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table summarizes the performance of various brominated heterocycles in Suzuki coupling with different boronic acids.

EntryBrominated HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O1250.4363[1]
26-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O1250.4351[1]
32-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001695
45-Bromo-1H-indazole1-(tert-butoxycarbonyl)pyrrole-2-boronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80281[2][3]
53-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O135 (MW)0.6789[4]

Analysis: this compound demonstrates good to high yields in Suzuki couplings, particularly under microwave conditions which significantly reduce reaction times. The choice of catalyst and ligand system is crucial and often substrate-dependent. For instance, while Pd(PPh₃)₄ is effective for the pyrrolopyridine, other systems like those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary for achieving high turnover numbers with less reactive bromides or challenging boronic acids.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in pharmaceuticals and materials science.

EntryBrominated HeterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[5]
35-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85[5]
4IodobenzenePhenylacetyleneJanus Catalyst (1.2 wt% Pd)-Et₃NH₂O80198[6]

Analysis: While a specific example for this compound was not found, the data for the structurally related 6-bromo-3-fluoro-2-cyanopyridine suggests that Sonogashira couplings can sometimes be challenging, potentially due to catalyst inhibition by the nitrogen atoms. In contrast, 5-bromoindole undergoes Sonogashira coupling with high efficiency. The use of a copper co-catalyst is common, although copper-free methods are also being developed to avoid the formation of alkyne homocoupling byproducts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.

EntryBrominated HeterocycleAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2)-LiHMDSTHF6512-2485[7]
26-Bromo-1H-indazoleMorpholineRuPhos precatalyst (2)-LiHMDSTHF6512-2495[7]
32-BromopyridineMesitylaminePd(OAc)₂dpppNaOtBuToluene80-55-98[8]
43-Bromopyridine-D4MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10016>95[9]
5N-benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane1003Good[10]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the brominated heterocycle, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-125 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1][2][3]

General Protocol for Sonogashira Coupling

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the brominated heterocycle, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., RT to 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)

  • Strong base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the brominated heterocycle, amine, and palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base portion-wise or as a solution to the stirred reaction mixture.

  • Seal the tube and heat to the required temperature (e.g., 65-110 °C).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the crude product by chromatography.[7][9]

Signaling Pathways and Biological Relevance

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation STAT5->Differentiation

References

Validation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine as a Promising Pharmacophore in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The quest for novel, potent, and selective small molecules in oncology is a continuous endeavor. The 6-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile and promising pharmacophore for the development of anticancer agents. This guide provides an objective comparison of its performance against established alternatives, supported by experimental data, to validate its potential in drug discovery.

Introduction to the this compound Pharmacophore

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined framework for substituent placement, enabling the fine-tuning of interactions with biological targets. The bromine atom at the 6-position offers a convenient handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Recent studies have highlighted the potential of derivatives of the 1H-pyrrolo[3,2-c]pyridine core in targeting key players in cancer progression, namely tubulin and FMS-like tyrosine kinase 3 (FMS kinase).

Performance Comparison: Targeting the Colchicine Binding Site of Tubulin

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[4] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Table 1: Comparison of Antiproliferative Activity (IC50, µM) of a 1H-pyrrolo[3,2-c]pyridine Derivative (10t) and an Alternative Pharmacophore.

Compound/PharmacophoreTargetHeLaSGC-7901MCF-7Reference
1H-pyrrolo[3,2-c]pyridine derivative (10t) Tubulin (Colchicine Site)0.120.150.21[4]
Combretastatin A-4 (Stilbene)Tubulin (Colchicine Site)0.0028-0.0015*Data from literature

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for Combretastatin A-4 is provided as a representative example of a potent colchicine site inhibitor.

The 1H-pyrrolo[3,2-c]pyridine derivative 10t demonstrates potent anticancer activity against various cancer cell lines with IC50 values in the sub-micromolar range.[4] While established colchicine site inhibitors like Combretastatin A-4 exhibit higher potency in some cell lines, the 1H-pyrrolo[3,2-c]pyridine scaffold offers a synthetically accessible and readily modifiable alternative. The ability to generate a wide array of derivatives allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Performance Comparison: Targeting FMS Kinase

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully utilized to develop potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers.[5]

Table 2: Comparison of FMS Kinase Inhibitory Activity (IC50, nM) of a pyrrolo[3,2-c]pyridine Derivative and an Alternative Pharmacophore.

Compound/PharmacophoreTargetFMS Kinase IC50 (nM)Reference
pyrrolo[3,2-c]pyridine derivative (1r) FMS Kinase30[5]
Pexidartinib (7-azaindole derivative)FMS Kinase20*Data from literature

Note: Data for Pexidartinib is provided as a representative example of a clinical FMS kinase inhibitor.

The pyrrolo[3,2-c]pyridine derivative 1r shows potent inhibition of FMS kinase, comparable to the clinically approved inhibitor Pexidartinib.[5] This highlights the potential of this scaffold in the development of targeted kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of pharmacophores.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

FMS Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FMS kinase.

  • Reaction Setup: In a 96-well plate, add the FMS kinase enzyme, a specific substrate (e.g., a peptide containing a tyrosine residue), and the test compound in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start This compound derivatives Derivative Library start->derivatives Chemical Modification cell_viability Cell Viability Assay (MTT) derivatives->cell_viability tubulin_assay Tubulin Polymerization Assay derivatives->tubulin_assay kinase_assay FMS Kinase Assay derivatives->kinase_assay ic50 IC50 Determination cell_viability->ic50 tubulin_assay->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Figure 1: General experimental workflow for the validation of this compound derivatives.

tubulin_signaling tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization g2m G2/M Phase Arrest mt->g2m Disruption of Mitotic Spindle apoptosis Apoptosis g2m->apoptosis inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative inhibitor->tubulin Binds to Colchicine Site

Figure 2: Signaling pathway of tubulin polymerization inhibition.

fms_signaling fms FMS Kinase p_substrate Phosphorylated Substrate fms->p_substrate Phosphorylation atp ATP atp->fms substrate Substrate Protein substrate->fms downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor pyrrolo[3,2-c]pyridine Derivative inhibitor->fms Inhibits Kinase Activity

Figure 3: FMS kinase signaling pathway and its inhibition.

Conclusion

The this compound scaffold represents a highly promising and versatile pharmacophore for the development of novel anticancer agents. Derivatives based on this core structure have demonstrated potent activity against key cancer targets, including tubulin and FMS kinase, with efficacy comparable to established inhibitors. Its synthetic tractability allows for extensive chemical exploration and optimization, paving the way for the discovery of next-generation cancer therapeutics. Further investigation, including in vivo studies and the exploration of additional biological targets, is warranted to fully realize the therapeutic potential of this valuable pharmacophore.

References

A Comparative Guide to the Synthetic Routes of the Pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The development of efficient and versatile synthetic strategies to access this core structure is crucial for the discovery of new therapeutic agents. This guide provides a comparative overview of prominent synthetic routes to the pyrrolo[3,2-c]pyridine core, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Strategies

The synthesis of the pyrrolo[3,2-c]pyridine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of the most common approaches with relevant quantitative data.

Synthetic StrategyKey Starting MaterialsKey Reagents & ConditionsNumber of StepsOverall Yield (%)Key AdvantagesKey Limitations
Batcho-Leimgruber Based Route 2-Bromo-5-methyl-4-nitropyridine 1-oxide1. N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMF, 100 °C, 5h 2. Fe, Acetic Acid, 100 °C, 5h2~55-65Good for constructing the core with a bromo-substituent, allowing for further functionalization.Multi-step synthesis of the starting material may be required.
Palladium-Catalyzed Suzuki Coupling 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acidsPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, Microwave, 125 °C, 26 min1 (from bromo)51-94[1]High yields, broad substrate scope for introducing aryl groups at the 6-position.Requires pre-functionalized pyrrolo[3,2-c]pyridine core. Catalyst can be expensive.
Palladium-Catalyzed Sonogashira Coupling & Cyclization 3,4-Dibromopyridine, Terminal alkynes, Amines1. Pd(PPh₃)₄, CuI, Et₃N (Sonogashira) 2. Pd-catalyst, Base (C-N coupling/cyclization)2Moderate to GoodConvergent approach to assemble the core with diversity at two positions.Requires careful optimization of catalyst and reaction conditions for each step.
Fischer Indole Synthesis Substituted 3-hydrazinylpyridines, Aldehydes/KetonesAcid catalyst (e.g., H₂SO₄, PPA), Heat1VariableA classic and direct method for indole and azaindole synthesis.[2][3][4][5][6]Can be challenging for electron-deficient pyridines, may lead to regioisomeric mixtures.
Hemetsberger-Knittel Synthesis Pyridinecarboxaldehydes, Ethyl azidoacetate1. Base (e.g., NaOEt) 2. Thermolysis (e.g., in xylene)2Typically >70[7]Good yields for the synthesis of indole-2-carboxylates.[7][8][9][10]Starting azido-esters can be unstable.
Three-Component Reaction 4-Aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, 4-hydroxy-2H-pyran-2-oneWater, Heat1Good to Excellent[11]Atom and step economy, environmentally friendly, operational simplicity.[11]Limited to the synthesis of specific hydrogenated pyrrolo[3,2-c]pyridin-4-ones.

Experimental Protocols

Batcho-Leimgruber Based Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine[1]

This protocol describes a key step in a multi-step synthesis, focusing on the reductive cyclization to form the pyrrolo[3,2-c]pyridine core.

Step 1: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • 2-Bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to afford the intermediate enamine.

Step 2: Reductive Cyclization to this compound

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).

  • Stir the reaction mixture for 5 hours at 100 °C.

  • After completion, filter the reaction mixture and concentrate it in vacuo.

  • Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product. Further purification can be performed by column chromatography.

Palladium-Catalyzed Suzuki Coupling for 6-Aryl-1H-pyrrolo[3,2-c]pyridines[1]

This protocol details the functionalization of a pre-formed 6-bromo-pyrrolo[3,2-c]pyridine core.

  • In a microwave reactor tube, dissolve 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 0.069 g), and Pd(PPh₃)₄ (0.006 mmol, 0.007 g) in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).

  • Degas the mixture with N₂.

  • React the mixture in a microwave reactor for 26 minutes at 125 °C.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. Yields for this step are reported to be in the range of 51-94% depending on the arylboronic acid used.[1]

Fischer Indole Synthesis of 4-Azaindoles (A General Procedure)[2][5]

This protocol provides a general guideline for the synthesis of azaindoles, which can be adapted for the pyrrolo[3,2-c]pyridine core.

Step 1: Formation of Pyridylhydrazone (can be done in situ)

  • In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the corresponding ketone or aldehyde (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating to form the pyridylhydrazone.

Step 2: Cyclization

  • To the crude or purified pyridylhydrazone, add the acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylene).

  • Heat the reaction mixture, typically between 80-150 °C, and monitor the reaction by TLC.

  • After completion (usually 1-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice-water and basifying with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the synthesis of the pyrrolo[3,2-c]pyridine core via the Batcho-Leimgruber based route and subsequent functionalization by Suzuki coupling.

G cluster_0 Batcho-Leimgruber Based Synthesis cluster_1 Suzuki Coupling for Functionalization A 2-Bromo-5-methyl- 4-nitropyridine 1-oxide B (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide A->B DMF-DMA, DMF, 100°C C This compound B->C Fe, Acetic Acid, 100°C (Reductive Cyclization) D 6-Bromo-1-aryl- 1H-pyrrolo[3,2-c]pyridine C->D N-Arylation F 6,1-Diaryl-1H-pyrrolo[3,2-c]pyridine D->F Pd(PPh₃)₄, K₂CO₃, Microwave, 125°C E Arylboronic Acid E->F

Caption: Synthetic workflow from a substituted pyridine to a functionalized pyrrolo[3,2-c]pyridine.

This second diagram provides a more generalized overview of the various synthetic entries into the pyrrolo[3,2-c]pyridine core.

G cluster_methods Synthetic Methods Start Pyridine Derivatives Batcho Batcho-Leimgruber Start->Batcho Fischer Fischer Indole Start->Fischer Hemetsberger Hemetsberger Start->Hemetsberger Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling MCR Multi-Component Reaction Start->MCR Core Pyrrolo[3,2-c]pyridine Core Functionalized Functionalized Pyrrolo[3,2-c]pyridines Core->Functionalized Further Functionalization Batcho->Core Fischer->Core Hemetsberger->Core Pd_Coupling->Core MCR->Core

Caption: Overview of alternative synthetic entries to the pyrrolo[3,2-c]pyridine core.

References

A Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a critical endeavor. The 6-Bromo-1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore, and its elaboration through cross-coupling reactions is key to synthesizing novel therapeutic agents. This guide provides a comparative analysis of various catalytic systems for the C-C and C-N bond formation at the 6-position of this compound. The selection of an appropriate catalyst and reaction conditions is paramount for achieving high efficiency and yield.

Introduction to Coupling Reactions of this compound

This compound serves as a versatile building block for the synthesis of a wide array of substituted pyrrolopyridines. The bromine atom at the 6-position is amenable to various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electronic nature of the pyrrolopyridine ring system influences the reactivity of the C-Br bond, making the choice of catalyst, ligand, and base crucial for successful transformation.

Comparative Performance of Catalysts

The following tables summarize quantitative data for different catalytic systems, primarily drawing on experimental data from structurally analogous bromopyridines and related heterocycles to provide a predictive comparison for this compound.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1250.43High[1]Microwave-assisted reaction for a substituted derivative.[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High[2]Effective for mono-arylation of di-bromopyridines.[2]
PdCl₂(dppf)dppfK₂CO₃DME802High[2]Good for di-arylation of di-bromopyridines.[2]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective[2]Suitable for mono-arylation.[2]

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃(±)-BINAPNaOButToluene80460[3]For coupling with a diamine.[3]
BrettPhos precatalystBrettPhosLiHMDSTHF6512-2475-92[4]Effective for primary amines with 6-bromo-1H-indazole.[4]
RuPhos precatalystRuPhosLiHMDSTHF6512-2495[4]Highly effective for secondary amines with 6-bromo-1H-indazole.[4]
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O1002485-95General conditions for aminating chloropyridines.

Table 3: Comparison of Catalysts for Sonogashira Coupling

Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-604-1280-95Standard conditions for various bromopyridines.[5]
Pd(OAc)₂NonePPh₃/Et₃NDMF10024GoodCopper-free conditions.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ (2.0-3.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added under a positive pressure of the inert gas. A degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio), is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 85-125 °C) and stirred for the required time, with progress monitored by TLC or LC-MS.[1][6] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOBut or LiHMDS, 2.0 equiv), and the palladium catalyst/ligand system (e.g., a pre-catalyst like BrettPhos precatalyst, 2 mol%) are combined.[3][4] The tube is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., toluene or THF) is added via syringe.[3][4] The reaction is sealed and heated to the specified temperature (e.g., 65-80 °C) with stirring.[3][4] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and quenched, for instance, with a saturated aqueous solution of ammonium chloride if a strong base like LiHMDS is used. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the comparative analysis of catalysts.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner + Base Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium or Copper Catalyst + Ligand Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Monitoring by TLC / LC-MS Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Purification Column Chromatography Quenching->Purification Product Pure Coupled Product Purification->Product

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst_Comparison_Logic cluster_couplings Coupling Reactions cluster_catalysts Catalyst Systems cluster_params Performance Metrics Suzuki Suzuki-Miyaura (C-C) Pd_based Palladium-based Suzuki->Pd_based Cu_based Copper-based Suzuki->Cu_based Buchwald Buchwald-Hartwig (C-N) Buchwald->Pd_based Buchwald->Cu_based Sonogashira Sonogashira (C-C) Sonogashira->Pd_based Sonogashira->Cu_based Yield Yield (%) Pd_based->Yield Time Reaction Time (h) Pd_based->Time Temp Temperature (°C) Pd_based->Temp Robustness Functional Group Tolerance Pd_based->Robustness Cu_based->Yield Cu_based->Time Cu_based->Temp Cu_based->Robustness Analysis Comparative Analysis of Catalysts for This compound Coupling Analysis->Suzuki Analysis->Buchwald Analysis->Sonogashira

Caption: Logical relationship for comparative catalyst analysis.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of tubulin polymerization. The data presented is primarily derived from studies investigating their efficacy as colchicine-binding site inhibitors for cancer therapy.[1][2]

The core scaffold, 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized for developing kinase inhibitors and other therapeutic agents due to its ability to form crucial hydrogen bonds within ATP-binding sites.[3]

Quantitative Data Summary: Antiproliferative Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, presented as IC₅₀ values, are summarized in the table below. The general structure involves a 1-(3,4,5-trimethoxyphenyl) group, with various aryl substitutions at the 6-position of the pyrrolo[3,2-c]pyridine core.

CompoundB-Ring Substituent (at position 6)IC₅₀ HeLa (μM)IC₅₀ SGC-7901 (μM)IC₅₀ MCF-7 (μM)
10a Phenyl>40>40>40
10d 4-methylphenyl1.832.152.54
10h 4-methoxyphenyl0.951.121.37
10k 4-ethoxyphenyl0.860.931.02
10l 4-fluorophenyl1.541.822.13
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0020.0030.004
Colchicine (Positive Control)0.0090.0110.013

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

SAR Analysis: The study reveals key structural insights:

  • Unsubstituted Phenyl Ring (10a): Shows weak activity.[1]

  • Electron-Donating Groups (EDGs): The introduction of EDGs like methyl (10d), methoxy (10h), and ethoxy (10k) at the para-position of the B-ring led to a significant increase in antiproliferative activity.[1]

  • Electron-Withdrawing Groups (EWGs): An EWG such as fluorine (10l) resulted in a decrease in activity compared to EDG-substituted compounds.[1]

  • Heterocyclic Rings: Replacing the phenyl B-ring with an indolyl group (10t) resulted in the most potent compound in the series, with IC₅₀ values ranging from 0.12 to 0.21 μM.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives (e.g., 10h, 10k, 10l)

The synthesis involves a multi-step process starting from commercially available materials. The key final step is a Suzuki cross-coupling reaction.

Step A: Synthesis of this compound (15)

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), iron powder (55.7 mmol), and acetic acid (80 mL).[1]

  • Stir the reaction mixture for 5 hours at 100 °C.[1]

  • After cooling, filter the mixture and concentrate it in vacuo.[1]

  • Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.[1]

Step B: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)

  • Dissolve this compound (0.3 mmol), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K₂CO₃ (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)₂ (0.6 mmol) in 1,4-dioxane (15 mL).[1]

  • Irradiate the mixture in a microwave reactor for 30 minutes at 85 °C.[1]

  • Upon completion, extract the mixture with ethyl acetate (3 x 25 mL).[1]

  • The combined organic layers are then processed to isolate the intermediate product 16.[1]

Step C: Suzuki Coupling to Synthesize Final Compounds (e.g., 10h)

  • Combine the intermediate 16 (0.2 mmol), the corresponding boronic acid (e.g., 4-methoxyphenylboronic acid, 0.3 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (0.4 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1 mL).[1]

  • Heat the reaction mixture at 85 °C for 12 hours under a nitrogen atmosphere.[1]

  • After cooling, extract the mixture with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Purify the crude product via column chromatography to obtain the final compound.[1]

In Vitro Antiproliferative Assay (MTT Assay)
  • Seed HeLa, SGC-7901, and MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC₅₀ values (the concentration required to inhibit cell growth by 50%) using graphing software.

Tubulin Polymerization Assay
  • Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer.

  • Add the test compound (e.g., 10t at 3 μM and 5 μM) or a control vehicle (DMSO) to the tubulin solution.[1][2]

  • Incubate the mixture at 37 °C to initiate polymerization.

  • Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization. Potent inhibitors will suppress this increase.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and relationships described in the SAR studies.

SAR_Summary cluster_core Core Scaffold: 1H-pyrrolo[3,2-c]pyridine cluster_substituents Substituents at Position 6 (B-Ring) cluster_activity Antiproliferative Activity Core Position 6 Phenyl Phenyl (10a) Core->Phenyl Unsubstituted EDG Para-EDG (e.g., -OCH3, -OC2H5) Core->EDG Substitution EWG Para-EWG (e.g., -F) Core->EWG Substitution Indole Indolyl (10t) Core->Indole Substitution Core_N1 Position 1 (3,4,5-trimethoxyphenyl) Low Low Activity Phenyl->Low High High Activity EDG->High Moderate Moderate Activity EWG->Moderate Highest Most Potent Indole->Highest

Caption: Structure-Activity Relationship (SAR) summary for 6-substituted derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation cluster_mechanism Mechanism Detail start Starting Materials (2-bromo-5-methylpyridine) intermediate1 Key Intermediate (this compound) start->intermediate1 final_compounds Final Derivatives (Suzuki Coupling) intermediate1->final_compounds cell_assay In Vitro Antiproliferative Screening (MTT Assay) final_compounds->cell_assay sar_analysis SAR Analysis & Lead ID (Identify Compound 10t) cell_assay->sar_analysis mechanism_study Mechanism of Action Studies sar_analysis->mechanism_study tubulin_assay Tubulin Polymerization Assay mechanism_study->tubulin_assay cell_cycle Cell Cycle & Apoptosis Analysis mechanism_study->cell_cycle

Caption: Workflow from chemical synthesis to biological evaluation.

Signaling_Pathway Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action via microtubule disruption.

References

A Researcher's Guide to Purity Assessment of Synthesized 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. In the synthesis of novel therapeutics and complex molecules, intermediates like 6-Bromo-1H-pyrrolo[3,2-c]pyridine play a crucial role. Ensuring the high purity of this key building block is essential for the success of subsequent reactions and the biological activity of the final compounds.

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and a framework for comparing materials from different sources.

Comparison of Purity Specifications

When sourcing this compound, researchers will encounter varying purity specifications from different suppliers. The choice of supplier can impact the impurity profile of the starting material, which may affect reaction outcomes. Below is a summary of typical purity claims for commercially available this compound and a related isomer.

Supplier CategoryProductPurity SpecificationAnalytical Method(s) Stipulated
High-Purity Chemical Supplier This compound≥99%HPLC, NMR
Standard Chemical Supplier 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Isomer)97%Not specified

It is crucial for researchers to not only consider the stated purity percentage but also to request and scrutinize the certificate of analysis (CoA) to understand the methods used for determination and the impurity profile.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful and complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, capable of separating the main compound from closely related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute determination of purity against a certified internal standard and offers structural confirmation of the analyte and any identified impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity (in %w/w) is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

Experimental Parameters:

  • Ionization Mode: Positive ESI is typically suitable for nitrogen-containing heterocyclic compounds.

  • Sample Preparation: The sample is prepared as for HPLC analysis and introduced into the mass spectrometer via direct infusion or through an LC system.

  • Analysis: The mass spectrum will show the protonated molecule [M+H]⁺. For this compound (MW: 197.03 g/mol ), the expected m/z would be around 198.04, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes). Impurities will appear as additional peaks in the spectrum.

Potential Impurities in Synthesized this compound

Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[1] Potential impurities could include:

  • Unreacted Starting Materials: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

  • Reagents and Byproducts: Residual iron salts or byproducts from the reduction of the nitro group and cyclization.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethyl acetate).

Workflow for Purity Assessment

A logical workflow ensures a comprehensive evaluation of the synthesized material.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound HPLC HPLC (Purity %, Impurity Profile) Synthesis->HPLC qNMR qNMR (Absolute Purity, Structure) Synthesis->qNMR MS MS / HRMS (Molecular Weight, Formula) Synthesis->MS Purity_Check Purity ≥ 99%? HPLC->Purity_Check qNMR->Purity_Check MS->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No

Workflow for the comprehensive purity assessment of synthesized compounds.

Conclusion

A rigorous assessment of the purity of this compound is a critical quality control step in research and drug development. By employing a combination of HPLC, qNMR, and MS, researchers can confidently determine the purity of their synthesized material, identify potential impurities, and make informed decisions about its suitability for downstream applications. This guide provides the necessary protocols and framework to establish a robust and reliable purity assessment process.

References

Benchmarking the Efficacy of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of 6-bromo-1H-pyrrolo[3,2-c]pyridine-based inhibitors, primarily focusing on their promising role as anticancer agents targeting the colchicine-binding site of tubulin. The information presented herein is curated from peer-reviewed studies and is intended to offer an objective comparison with alternative inhibitors, supported by detailed experimental data and protocols.

Data Presentation: Comparative Efficacy of Tubulin Inhibitors

The primary mechanism of action for the evaluated this compound derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The following tables summarize the in vitro antiproliferative activity (IC50 values) of these compounds against various human cancer cell lines, alongside data for the well-established colchicine-binding site inhibitor, Combretastatin A-4 (CA-4), and other relevant inhibitors for a comprehensive comparison.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundB-Ring SubstituentHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t Indolyl0.120.150.21
10d 4-CH3-Phenyl0.350.410.53
10h 4-OCH3-Phenyl0.280.330.45
10l 4-F-Phenyl0.620.750.88
CA-4 (Positive Control) -0.0080.0060.005

Table 2: Comparative Antiproliferative Activity of Other Colchicine-Binding Site Inhibitors

InhibitorTarget Cancer Cell LinesReported IC50 Range (µM)Reference
ColchicineHepG-2, HCT-116, MCF-77.40 - 10.41[2]
Novel Quinoline Derivatives (e.g., 20, 21, 25)HepG-2, HCT-116, MCF-71.78 - 9.19[2]
β-Lactam CA-4 Analogue (25)MGC-803, MCF-7, A5490.106 - 0.507[3]
Dihydronaphthalene Derivatives (KGP03, KG413)VariousPotency similar to CA-4[3]
2-Aryl-4-amide-quinoline (G13)Various0.65 - 0.90[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Colchicine-Binding Site Inhibitors cluster_0 Cellular Environment cluster_1 Cellular Consequences Inhibitor Inhibitor Tubulin_Dimers α/β-Tubulin Dimers Inhibitor->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin_Dimers->Disruption Microtubules->Tubulin_Dimers Depolymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for colchicine-binding site inhibitors.

Experimental Workflow for Efficacy Benchmarking Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis MTT_Assay MTT Assay for Antiproliferative Activity (IC50 Determination) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., HeLa, SGC-7901, MCF-7) Cell_Culture->MTT_Assay Tubulin_Poly_Assay In vitro Tubulin Polymerization Assay MTT_Assay->Tubulin_Poly_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Poly_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Cycle_Analysis->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for evaluating the anticancer efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized this compound derivatives and control compounds (e.g., CA-4) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution is then measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the inhibitors on the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. The test compounds are prepared at various concentrations. A positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., colchicine for inhibition) are included.

  • Assay Setup: The reaction is initiated by warming the mixture of tubulin and GTP to 37°C in a microplate. The test compound or control is added to the respective wells.

  • Data Acquisition: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 for polymerization inhibition is calculated from the dose-response data.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitors.

  • Cell Treatment: Cancer cells are treated with the this compound derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: The treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitors.

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and propidium iodide (PI, which stains necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of apoptotic cells is then calculated.

Conclusion

The this compound scaffold serves as a promising foundation for the development of potent anticancer agents. The derivatives discussed in this guide, particularly compound 10t , exhibit significant in vitro antiproliferative activity against a range of cancer cell lines.[1] Their mechanism of action as colchicine-binding site inhibitors, leading to microtubule disruption, cell cycle arrest, and apoptosis, is well-supported by experimental data. While direct head-to-head comparisons with a wide array of inhibitors are limited, the available data suggests that these compounds are potent, with activities in the nanomolar to low micromolar range. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and establish a more comprehensive comparative efficacy profile. The detailed protocols provided herein should facilitate such future investigations.

References

Computational Reactivity of 6-Bromo-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its structure is present in numerous biologically active compounds, particularly as a core component of various kinase inhibitors.[1] Understanding the reactivity of this molecule is paramount for the strategic design and synthesis of novel therapeutic agents. Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to predict and rationalize the chemical behavior of such molecules, complementing experimental findings.

This guide provides a comparative overview of the known experimental reactivity of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction, and contextualizes these findings with computational studies performed on analogous heterocyclic systems. While direct computational studies on the reactivity of this compound are not extensively reported in the literature, the analysis of similar bromo-substituted heterocycles provides valuable insights into its expected behavior.

Experimental Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction is a key transformation for introducing aryl substituents, a common strategy in the development of bioactive molecules.

A recent study outlines the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, where the Suzuki coupling is a critical step.[4] The general conditions and outcomes of this transformation are summarized in the table below.

Table 1: Experimental Data for Suzuki-Miyaura Coupling of a this compound Derivative

Reactant 1Reactant 2 (Arylboronic Acid)CatalystBaseSolventTemperature (°C)Time (min)Yield (%)
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-dioxane/H₂O1252676 (for 2-methoxyphenylboronic acid)

Data extracted from a study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[4]

Computational Approaches to Understanding Reactivity

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[5][6][7] For reactions like the Suzuki-Miyaura coupling, computational studies can provide valuable data on:

  • Activation Energies (ΔE‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a more favorable reaction.

  • Reaction Energetics (ΔE): The overall energy change of a reaction, indicating whether it is exothermic or endothermic.

  • Reaction Intermediates and Transition States: The structures of transient species along the reaction pathway, which are often difficult to detect experimentally.

  • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, which provide insights into the electronic properties and reactivity of a molecule.

Comparative Analysis: Experiment vs. Theory

The experimental success of the Suzuki-Miyaura coupling on the this compound scaffold aligns with the general principles of palladium-catalyzed cross-coupling reactions. Computational studies on similar systems can help to rationalize the observed reactivity.

Table 2: Comparison of Experimental Outcomes and Theoretical Predictions

FeatureExperimental Observation (this compound)Theoretical Predictions (Analogous Bromo-heterocycles)
Feasibility of Suzuki Coupling High yields are achievable under standard conditions.[4]DFT calculations on similar substrates show that the oxidative addition of the aryl bromide to the Pd(0) catalyst is a key and generally favorable step.[8]
Reaction Mechanism The reaction is presumed to follow the established catalytic cycle for Suzuki-Miyaura coupling.Computational studies confirm the three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often found to be rate-determining.[8]
Influence of Substituents The electronic nature of the arylboronic acid can influence the reaction yield.[9]DFT can quantify the effect of electron-donating and electron-withdrawing groups on the activation barriers of the elementary steps in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a this compound derivative, as reported in the literature.[4]

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vessel.

  • Degas the mixture with nitrogen gas.

  • Irradiate the reaction mixture in a microwave reactor for 26 minutes at 125 °C.

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Visualizing Computational and Reaction Workflows

Diagram 1: General Workflow of a Computational Reactivity Study

G cluster_start Initial Setup cluster_comp Computational Method cluster_calc Calculations cluster_analysis Data Analysis cluster_output Output A Molecule of Interest (e.g., this compound) B Select Level of Theory (e.g., DFT) A->B C Choose Basis Set B->C D Geometry Optimization C->D E Frequency Calculation D->E F Transition State Search D->F J Molecular Orbital Analysis E->J G Reaction Pathway Analysis F->G H Activation Energies G->H I Reaction Energetics G->I K Predicted Reactivity & Mechanism H->K I->K J->K

A general workflow for conducting a computational study on molecular reactivity.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A ArPdX Ar-Pd(II)-X L₂ A->ArPdX B Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ B->ArPdAr XBOH X-B(OR)₂ B->XBOH C Reductive Elimination C->Pd0 ArAr Ar-Ar' (Product) C->ArAr ArX Ar-X (this compound) ArX->A ArPdX->B ArBOH Ar'-B(OR)₂ ArBOH->B Base Base Base->B ArPdAr->C

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While dedicated computational studies on the reactivity of this compound are yet to be extensively published, a comparative analysis based on its experimental behavior and theoretical investigations of analogous systems provides a solid foundation for understanding its chemical properties. The successful application of the Suzuki-Miyaura coupling highlights its utility as a versatile building block in organic synthesis. Future computational work focusing specifically on this molecule would be invaluable for refining reaction conditions, predicting the outcomes of other transformations, and accelerating the design of novel, biologically active compounds.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-pyrrolo[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 6-Bromo-1H-pyrrolo[3,2-c]pyridine is to engage a licensed professional waste disposal service.[1][2] On-site treatment or disposal in standard laboratory waste streams is not recommended and may violate regulatory requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Profile and Disposal Overview

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Proper disposal must account for these hazards and comply with all federal, state, and local regulations.[4] The following table summarizes key data for this compound.

Identifier Value
IUPAC NameThis compound
CAS Number1000342-71-1
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Primary Disposal RouteLicensed Professional Waste Disposal Service[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]

  • Lab Coat: A flame-retardant, antistatic lab coat should be worn.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, spatulas) in a designated, properly labeled, and sealed waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the same designated solid waste container.

  • Solutions: Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and decontaminate it before reuse or dispose of it as hazardous waste.[6]

Step 3: Waste Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Keep containers tightly closed to prevent leakage.[5]

Step 4: Arranging for Professional Disposal

  • Contact a Licensed Vendor: Engage a licensed professional waste disposal company to handle the final disposal of the waste.[1][2] Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate inventory of the waste to the disposal company.

  • Follow Vendor Instructions: Adhere to all packaging and transportation guidelines provided by the waste disposal vendor.

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or silica gel.[6]

  • Sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Solid & Liquid Waste B->C Generate Waste D Use Designated, Sealed Containers C->D E Label with Chemical Name & Hazards D->E F Store in Cool, Dry, Ventilated Area E->F G Contact Licensed Waste Disposal Vendor F->G H Provide SDS & Waste Inventory G->H I Follow Vendor's Transport Guidelines H->I

References

Personal protective equipment for handling 6-Bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a halogenated pyrrolopyridine derivative. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance with the following hazard classifications:

  • Harmful if swallowed (Acute Tox. 4 - H302)[1]

  • Causes skin irritation (Skin Irrit. 2 - H315)[1]

  • Causes serious eye irritation (Eye Irrit. 2 - H319)[1]

  • May cause respiratory irritation (STOT SE 3 - H335)[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[2]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Chemical-Resistant GlovesNitrile rubber or other suitable chemical-resistant gloves.[2] Check manufacturer's breakthrough time data.Prevents skin contact which can lead to irritation.[2]
Lab CoatFlame-retardant and chemically resistant lab coat.Protects skin and personal clothing from contamination.
Closed-toe ShoesMade of a durable, chemical-resistant material.Protects feet from spills and falling objects.[2]
Respiratory Protection Chemical Fume HoodAll handling of the solid and any solutions should be conducted in a certified chemical fume hood.[2]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2]
RespiratorIf a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Provides protection against inhalation of harmful airborne substances.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[2] Have an emergency plan and ensure that an eyewash station and safety shower are readily accessible.[3]

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to avoid generating and inhaling dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly before and after handling.[4]

3. Spills and Emergencies:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If on Skin: Wash with plenty of water and soap. Remove contaminated clothing immediately.[4]

Disposal Plan

Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[3] Never mix halogenated waste with non-halogenated waste.[3]

  • Solid Waste: Place unused or waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for solid halogenated waste.[3]

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled container for liquid halogenated organic waste.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[3][5] Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow for Safe Handling

prep Preparation sds Review SDS prep->sds ppe Don PPE sds->ppe work_area Prepare Work Area ppe->work_area handling Handling (in Fume Hood) work_area->handling weigh Weighing & Transfer handling->weigh dissolve Solution Preparation weigh->dissolve segregate Segregate Halogenated Waste weigh->segregate Contaminated disposables disposal Waste Disposal dissolve->disposal dissolve->segregate Solutions & rinsates disposal->segregate cleanup Post-Handling disposal->cleanup solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste decontaminate Decontaminate Glassware cleanup->decontaminate wash Wash Hands decontaminate->wash

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-1H-pyrrolo[3,2-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.